molecular formula C48H72O14 B15601767 2-epi-Abamectin

2-epi-Abamectin

Numéro de catalogue: B15601767
Poids moléculaire: 873.1 g/mol
Clé InChI: RRZXIRBKKLTSOM-TYECJXEWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-epi-Abamectin is a useful research compound. Its molecular formula is C48H72O14 and its molecular weight is 873.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C48H72O14

Poids moléculaire

873.1 g/mol

Nom IUPAC

(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

Clé InChI

RRZXIRBKKLTSOM-TYECJXEWSA-N

Origine du produit

United States

Foundational & Exploratory

The Genesis of a Stereoisomer: A Technical Guide to the Discovery and Origin of 2-epi-Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the discovery and origin of 2-epi-Abamectin. It clarifies that this compound is not a naturally occurring product but a semi-synthetic stereoisomer derived from Abamectin (B1664291). The document details the initial discovery of the parent compound, Abamectin, its producing organism, Streptomyces avermitilis, and the subsequent chemical conversion to its 2-epimer. Detailed experimental protocols for the isomerization, isolation, and characterization are provided, alongside a comparative analysis of the biological activity of Abamectin and this compound. Signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction: The Avermectin (B7782182) Family

The avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. Their discovery was a landmark in parasitology and agriculture. The parent compound of interest, Abamectin (a mixture of Avermectin B1a and B1b), is a natural fermentation product of the soil actinomycete Streptomyces avermitilis. This guide focuses on a specific derivative, this compound, an isomer that has been identified as a degradation product of Abamectin.[1][2] Understanding its origin and properties is crucial for researchers in drug development and pesticide formulation.

Discovery and Origin of Abamectin: The Parent Compound

The story of this compound begins with the discovery of the avermectins. In a collaborative effort between the Kitasato Institute in Japan and Merck Sharp and Dohme Research Laboratories in the United States, a systematic search for natural products with anthelmintic activity was undertaken.

In 1978, a soil sample from Kawana, Ito City, Shizuoka Prefecture, Japan, yielded a new actinomycete species, Streptomyces avermitilis. Fermentation broths from this microorganism exhibited potent activity against the nematode Nematospiroides dubius in mice. The active components were isolated and identified as a family of closely related compounds named avermectins. For their discovery of avermectin and its profound impact on treating parasitic diseases like river blindness and lymphatic filariasis, Satoshi Ōmura and William C. Campbell were awarded the 2015 Nobel Prize in Physiology or Medicine.

Abamectin is the common name for Avermectin B1, which is a mixture of approximately 80% Avermectin B1a and 20% Avermectin B1b. It is the only avermectin used in both agriculture and pharmaceuticals.

The Emergence of this compound: A Product of Isomerization

This compound is not a direct product of the fermentation of S. avermitilis. Instead, it is a semi-synthetic epimer of Abamectin, specifically epi-Avermectin B1a.[2] It is formed through the isomerization of the parent compound, a process that can be catalyzed by bases.[2] This epimerization occurs at the C-2 position of the molecule. The identification of this compound is significant as it is often found as a degradation product in Abamectin formulations.[1][2]

Quantitative Data on Biological Activity

The biological activity of this compound has been evaluated, particularly in comparison to its parent compound, Abamectin. The available data indicates that the epimerization at the C-2 position leads to a significant reduction in potency.

CompoundTarget OrganismAssay TypeBioactivity MetricValueFold Difference vs. Abamectin
Abamectin Two-spotted spider mite (Tetranychus urticae)Contact AssayLC50~0.04 ppm-
This compound Two-spotted spider mite (Tetranychus urticae)Contact AssayLC504 ppm[1][2]~100-fold less potent

Experimental Protocols

Base-Catalyzed Isomerization of Abamectin to this compound

This protocol is based on the methodology described by Pivnichny, J.V., et al. (1988) in the Journal of Agricultural and Food Chemistry.

Objective: To induce the epimerization of Abamectin at the C-2 position to yield this compound.

Materials:

  • Abamectin (Avermectin B1) standard

  • Anhydrous methanol (B129727)

  • Triethylamine (B128534) (or another suitable base)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Dissolve a known quantity of Abamectin in anhydrous methanol in the reaction vessel under an inert atmosphere.

  • Add a molar excess of triethylamine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the formation of the this compound peak and the disappearance of the Abamectin peak.

  • Once the desired level of conversion is achieved or the reaction reaches equilibrium, quench the reaction by neutralizing the base with a suitable acid (e.g., dilute hydrochloric acid).

  • Proceed with the extraction and purification of this compound.

Isolation and Purification of this compound

Objective: To separate this compound from the reaction mixture containing unreacted Abamectin and other byproducts.

Materials:

  • Quenched reaction mixture

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

  • Brine solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • Thin-Layer Chromatography (TLC) plates and visualization reagents

Procedure:

  • Extract the quenched reaction mixture with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system. Monitor the fractions by TLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the separation and quantification of Abamectin and its isomers. UV detection is typically set at 245 nm.

  • Mass Spectrometry (MS): LC-MS/MS can be employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure and confirm the stereochemical change at the C-2 position.

Signaling Pathway and Experimental Workflows

Mode of Action of Avermectins

Avermectins, including Abamectin and presumably this compound, exert their effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. Binding of the avermectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which in turn leads to paralysis and death of the organism. Mammals are generally less susceptible because their glutamate-gated chloride channels are primarily located in the central nervous system and are protected by the blood-brain barrier, which avermectins do not readily cross.

G cluster_membrane Invertebrate Neuronal Membrane cluster_cellular_response Cellular Response cluster_organismal_effect Organismal Effect GluCl Glutamate-Gated Chloride Channel (GluCl) ChannelOpening Channel Opening GluCl->ChannelOpening Activates Avermectin Avermectin (e.g., this compound) Avermectin->GluCl Binds to allosteric site ClInflux Chloride Ion (Cl-) Influx ChannelOpening->ClInflux Hyperpolarization Membrane Hyperpolarization ClInflux->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Caption: Signaling pathway of avermectins in invertebrates.

Experimental Workflow for Discovery and Characterization

The logical flow from the natural product to the characterization of its semi-synthetic derivative is outlined below.

G cluster_discovery Discovery Phase cluster_synthesis Semi-Synthesis cluster_analysis Analysis & Bioassay SoilSample Soil Sample Collection (Kitasato Institute) SA Isolation of *Streptomyces avermitilis* SoilSample->SA Fermentation Fermentation & Extraction SA->Fermentation Abamectin Abamectin Isolation (Merck) Fermentation->Abamectin Isomerization Base-Catalyzed Isomerization Abamectin->Isomerization Purification Chromatographic Purification Isomerization->Purification EpiAbamectin This compound Purification->EpiAbamectin Characterization Structural Characterization (HPLC, MS, NMR) EpiAbamectin->Characterization Bioassay Biological Activity Assay (e.g., LC50) EpiAbamectin->Bioassay

Caption: Workflow from Abamectin discovery to this compound characterization.

Conclusion

This compound is a significant, albeit less potent, derivative of the highly successful natural product, Abamectin. Its origin as a product of base-catalyzed isomerization highlights the importance of understanding the stability and degradation pathways of active pharmaceutical and agrochemical ingredients. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers working on the development, formulation, and analysis of avermectin-based compounds. Further investigation into the specific interactions of this compound with the glutamate-gated chloride channel could provide deeper insights into the structure-activity relationships of this important class of macrocyclic lactones.

References

An In-depth Technical Guide to 2-epi-Abamectin: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-epi-Abamectin, a significant degradation product and stereoisomer of the widely used antiparasitic agent, Abamectin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, analytical methodologies, and presumed mechanism of action.

Core Physical and Chemical Properties

This compound, also known as epi-Avermectin B1a, is formed through the base-catalyzed isomerization of Abamectin.[1] While it shares the same molecular formula and mass as Abamectin, its stereochemical difference at the C2 position results in altered biological activity. It is notably about 100-fold less potent than Abamectin in its toxicity to the two-spotted spider mite (Tetranychus urticae), with a reported LC50 value of 4 ppm.[1][2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C48H72O14[1]
Molecular Weight 873.1 g/mol [1]
CAS Number 106434-14-4[1]
Appearance White crystalline solid[3]
Purity ≥95%[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol (B129727)[1]
Boiling Point 940.9 ± 65.0 °C at 760 mmHg[3]
Flash Point 268.1 ± 27.8 °C[3]
Density 1.2 ± 0.1 g/cm³[3]
Refractive Index 1.571[3]
LogP 6.51[3]

Experimental Protocols

The isolation and characterization of this compound from a mixture containing Abamectin and other degradation products require precise analytical techniques. The following protocols are based on methodologies described in the literature for the separation and identification of avermectin (B7782182) isomers.[4][5][6]

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A fast and selective reversed-phase HPLC method is crucial for the separation of this compound from Abamectin and other related compounds.[4]

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and water is typically employed. For example, a mixture of acetonitrile and water (80:20 v/v) fortified with 0.1% orthophosphoric acid has been used for the separation of Abamectin.[6] Another described mobile phase is a mixture of acetonitrile, methanol, and ultrapure water (53:35:12, v/v/v).[6]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[5][7]

  • Detection: UV detection at 245 nm is suitable for Abamectin and its isomers.[7]

  • Sample Preparation: Samples containing Abamectin and its degradation products are typically dissolved in a suitable solvent like methanol and filtered through a 0.45 µm filter before injection.[7]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation

High-resolution mass spectrometry and NMR spectroscopy are essential for the unambiguous identification of this compound.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is effective for the analysis of avermectins. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with this compound and Abamectin presenting similar masses (e.g., m/z 873.49848 Da). MS/MS fragmentation patterns are then used to distinguish between the isomers.[4]

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY) experiments are used to determine the stereochemistry. The chemical shift of the proton at the C2 position is a key indicator for differentiating between Abamectin and its 2-epimer.[4]

Mechanism of Action and Signaling Pathways

Currently, there is no evidence to suggest that this compound has a mechanism of action fundamentally different from that of Abamectin. The significantly lower potency of this compound indicates a reduced affinity for its biological target.

The presumed mechanism of action, therefore, mirrors that of Abamectin, which involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the organism.

2-epi-Abamectin_Mechanism_of_Action cluster_membrane Invertebrate Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Open Open Chloride Channel GluCl->Channel_Open Conformational Change Hyperpolarization Hyperpolarization Channel_Open->Hyperpolarization Increased Cl⁻ Influx EpiAbamectin This compound EpiAbamectin->GluCl Binds to (Lower Affinity) Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Caption: Presumed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a sample matrix.

Experimental_Workflow Start Sample containing Abamectin and its degradation products Extraction Solvent Extraction (e.g., with Acetonitrile) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC Reversed-Phase HPLC (C18 column) Filtration->HPLC Fractionation Fraction Collection HPLC->Fractionation Characterization Structural Characterization Fractionation->Characterization HRMS High-Resolution MS Characterization->HRMS NMR 1H, 13C, 2D NMR Characterization->NMR Final Pure this compound HRMS->Final NMR->Final

Caption: Workflow for isolation and characterization.

References

2-epi-Abamectin: A Comprehensive Technical Guide to its Formation as a Degradation Product of Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin (B1664291), a widely utilized acaricide and insecticide, is a mixture of two homologous macrocyclic lactones, avermectin (B7782182) B1a (>80%) and avermectin B1b (<20%), produced by the soil bacterium Streptomyces avermitilis. Its efficacy is attributed to its potent neurotoxic effects on invertebrates, primarily through the modulation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors. However, the stability of Abamectin is a critical consideration in its formulation, storage, and environmental fate. Under certain conditions, Abamectin can degrade into various products, one of which is its stereoisomer, 2-epi-Abamectin. This technical guide provides an in-depth analysis of this compound as a degradation product of Abamectin, focusing on its formation, analytical detection, and toxicological significance.

Formation of this compound

The primary pathway for the formation of this compound from Abamectin is through epimerization at the C-2 position. This isomerization is significantly influenced by environmental factors such as pH and temperature.

Influence of pH and Temperature:

Alkaline conditions are a major driver for the epimerization of Abamectin to this compound. While stable under neutral and acidic conditions, Abamectin undergoes base-catalyzed isomerization. Increased temperatures accelerate this degradation process. For instance, stress testing of Abamectin solutions at elevated temperatures (e.g., 55°C and 70°C) has been shown to induce the formation of this compound, particularly in the presence of alkaline conditions.[1][2] Minimal hydrolysis is observed at pH 9 at 20°C, but at 60°C, 2-epi-avermectin B1a can reach a maximum of 25% of the applied radioactivity by day 11.[3]

Other Degradation Pathways:

Besides epimerization to this compound, Abamectin can degrade through other pathways, including:

  • Photodegradation: Exposure to light, particularly UV radiation, is a significant route of Abamectin degradation.[4][5] This process primarily leads to the formation of the 8,9-Z-isomer and other photoproducts.[3] The half-life of Abamectin on unshaded soil surfaces can be as short as one week due to photodegradation.[6]

  • Microbial Degradation: In soil and aquatic environments, microbial activity contributes to the breakdown of Abamectin.[6]

  • Formation of Other Degradation Products: Under various stress conditions, other degradation products such as Δ2,3-abamectin, 8α-hydroxy-avermectin B1a, and 8α-oxo-avermectin B1a can be formed.[2][3]

Data Presentation: Quantitative Analysis of Abamectin Degradation

The stability of Abamectin is quantified by its half-life (t½) under different environmental conditions. The following tables summarize key quantitative data on the degradation of Abamectin.

Table 1: Half-life of Abamectin under Various Conditions

ConditionMatrixHalf-life (t½)Reference(s)
Photodegradation
Unshaded Soil SurfaceSoil~1 week[6]
Shaded Soil SurfaceSoil2 weeks to 2 months[6]
Artificial Pond WaterWater4 days[5]
Pond SedimentSediment2 to 4 weeks[5]
Thin Film (on treated leaf surfaces)Vegetation4 to 6 hours (laboratory, with light)[5]
Water (under sunlight)Water12 hours[5]
Hydrolysis
pH 5, 7, 9 (25°C)WaterStable (no hydrolysis)[7]
pH 9 (20°C)WaterMinimal hydrolysis (DT50 of 380 days)[3]
Thermal Degradation
55°C and 70°CVarious non-aqueous solventsDegradation follows first-order kinetics[1]

Table 2: Toxicological Comparison of Abamectin and this compound

CompoundOrganismEndpointValueReference(s)
AbamectinTwo-spotted spider mite (Tetranychus urticae)LC50 (adults)5.39 mg/L[8]
This compoundTwo-spotted spider mite (Tetranychus urticae)LC50 (contact assay)4 ppm (~100-fold less potent than abamectin)Not directly available in search results
AbamectinRats (oral)LD5010 mg/kg[6]
AbamectinBobwhite quail (oral)LD50>2000 mg/kg[5]
AbamectinRainbow trout (96-hour)LC500.003 mg/L[5]

Experimental Protocols

Protocol 1: Induction of this compound Formation via Base-Catalyzed Isomerization

This protocol describes a general procedure for the intentional degradation of Abamectin to produce this compound for analytical and toxicological studies.

Materials:

  • Abamectin standard

  • Methanol (B129727) (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Volumetric flasks

  • Pipettes

  • Heating apparatus (e.g., water bath or oven)

  • HPLC system with UV detector

Procedure:

  • Prepare Abamectin Stock Solution: Accurately weigh a known amount of Abamectin standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Treatment:

    • Transfer a known volume of the Abamectin stock solution to a reaction vessel.

    • Add a specific volume of the NaOH solution to achieve the desired alkaline pH.

    • Incubate the solution at a controlled elevated temperature (e.g., 70°C) for a defined period (e.g., several hours to days).[2]

    • Periodically withdraw aliquots for analysis.

  • Sample Preparation for HPLC:

    • Neutralize the withdrawn aliquots with an appropriate acid (e.g., hydrochloric acid) to stop the reaction.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 2 to quantify the remaining Abamectin and the formed this compound.

Protocol 2: HPLC Method for the Separation and Quantification of Abamectin and this compound

This protocol outlines a typical reversed-phase HPLC method for the analysis of Abamectin and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][9][10]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a modifier like acetic acid. A common mobile phase is acetonitrile:water (95:5 v/v) with 1% acetic acid.[11] Another reported mobile phase is water:methanol:acetonitrile (15:34:51 v/v/v).[1]

  • Flow Rate: Typically 1.0 mL/min.[4][9]

  • Column Temperature: 30°C.[9][10]

  • Detection Wavelength: 245 nm.[4][9][10]

  • Injection Volume: 5-20 µL.[9]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of Abamectin and, if available, this compound in the mobile phase at known concentrations to generate a calibration curve.

  • Sample Injection: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peaks for Abamectin B1a, Abamectin B1b, and this compound based on their retention times compared to the standards.

    • Quantify the concentration of each component by integrating the peak areas and using the calibration curve.

Mandatory Visualization

Signaling Pathway of Abamectin

Abamectin_Signaling_Pathway cluster_neuron Invertebrate Neuron cluster_receptor Receptor Complex Abamectin Abamectin GluCl Glutamate-Gated Chloride Channel (GluCl) Extracellular Intracellular Abamectin->GluCl:p1 Binds and Activates GABA_R GABA Receptor Extracellular Intracellular Abamectin->GABA_R:p1 Potentiates GABA effect Ion_Channel Chloride Ion (Cl-) Channel GluCl->Ion_Channel Opens GABA_R->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Inhibition of Nerve Signal

Caption: Mechanism of Abamectin neurotoxicity in invertebrates.

Experimental Workflow for Degradation Analysis

Degradation_Workflow start Start: Abamectin Sample stress Stress Application (e.g., Alkaline pH, Heat) start->stress sampling Time-course Sampling stress->sampling prep Sample Preparation (Neutralization, Dilution, Filtration) sampling->prep hplc HPLC Analysis (Separation & Quantification) prep->hplc data Data Analysis (Degradation Kinetics, Product Identification) hplc->data end End: Degradation Profile data->end

Caption: Workflow for analyzing Abamectin degradation.

Conclusion

This compound is a significant degradation product of Abamectin, formed primarily through base-catalyzed epimerization, a process accelerated by heat. Its formation represents a critical aspect of Abamectin's stability profile. While this compound exhibits significantly lower acaricidal activity compared to the parent compound, its presence can impact the overall efficacy of Abamectin-based formulations. Therefore, a thorough understanding of the conditions leading to its formation is essential for the development of stable formulations and for accurate environmental risk assessments. The analytical methods and degradation kinetics data presented in this guide provide a framework for researchers and professionals to monitor and control the degradation of Abamectin, ensuring the quality and efficacy of this important agricultural product.

References

Primary Research Applications of 2-epi-Abamectin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Primary research specifically investigating the applications of 2-epi-Abamectin is limited. It is primarily identified as a degradation product of Abamectin (B1664291).[1][2][3] Consequently, this guide will focus on the extensive research conducted on the parent compound, Abamectin, to provide a comprehensive understanding of the potential research avenues and methodologies applicable to this class of compounds. The available data for this compound will be presented where specific.

Introduction to Abamectin and its 2-epi Isomer

Abamectin is a widely used insecticide and acaricide derived from the soil bacterium Streptomyces avermitilis.[4][5][6] It is a mixture of avermectin (B7782182) B1a (>80%) and avermectin B1b (<20%).[7][8] this compound is a stereoisomer and a known degradation product of Abamectin.[1][2][3] While research on this compound is sparse, the biological activity of Abamectin provides a strong framework for understanding its potential applications.

The primary mode of action for Abamectin is the interference with the nervous system of invertebrates.[4][5][9] It acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nerve and muscle cells, leading to an increased influx of chloride ions.[9][10] This hyperpolarizes the cell membrane, preventing the transmission of nerve signals and resulting in paralysis and death of the target pest.[9]

Core Research Applications

The primary research applications of Abamectin, and by extension, the potential areas of interest for this compound, revolve around its potent biological activity. These applications span from agricultural pest control to investigations into its effects on cellular pathways in non-target organisms.

Acaricidal and Insecticidal Efficacy

Abamectin is extensively studied for its efficacy against a broad range of agricultural pests. Research focuses on determining its toxicity, sublethal effects, and the development of resistance.

Quantitative Data on Acaricidal and Insecticidal Activity:

CompoundTarget OrganismBioassay TypeMetricValueReference
This compoundTwo-spotted spider mite (Tetranychus urticae)Contact AssayLC504 ppm[1][2]
AbamectinTwo-spotted spider mite (Tetranychus urticae)-LC50~0.04 ppm[1]
AbamectinPear Psylla (Cacopsylla pyri)-LC50Varies by population[11]
AbamectinCowpea weevil (Callosobruchus maculatus)-MortalityDose-dependent[12]
AbamectinBird cherry-oat aphid (Rhopalosiphum padi)Leaf-dippingLC100.063 mg/L (24h)[13]
AbamectinBird cherry-oat aphid (Rhopalosiphum padi)Leaf-dippingLC300.252 mg/L (24h)[13]
AbamectinForagers honeybee (Apis mellifera jemenatica)-LT5021.026 hours (at 0.1 ppm)[14]

Experimental Protocol: Leaf-Dipping Bioassay for Aphid Toxicity

This protocol is adapted from studies on the sublethal effects of Abamectin on Rhopalosiphum padi.[13]

  • Preparation of Test Solutions: A stock solution of Abamectin is prepared in acetone. This is then diluted with aqueous solutions containing 0.01% Triton X-100 to create a range of concentrations.

  • Treatment: Wheat leaves infested with wingless adult aphids are fully immersed in the prepared insecticide solutions for 10 seconds.

  • Drying: After immersion, excess solution is carefully removed using clean filter paper.

  • Observation: The mortality of the aphids is assessed at specified time points (e.g., 24 hours) to determine lethal concentrations (LC10, LC30, LC50).

Logical Workflow for Acaricide/Insecticide Efficacy Studies:

G A Dose-Response Bioassays B Determine LC50/LCx Values A->B E Synergism/Antagonism Studies A->E C Sublethal Effects Studies (Fecundity, Longevity) B->C D Resistance Monitoring B->D

Caption: Workflow for assessing acaricidal and insecticidal efficacy.

Investigations into Cellular Mechanisms of Action and Toxicity

Research extends to understanding the molecular and cellular effects of Abamectin in both target and non-target organisms. These studies are crucial for assessing its environmental impact and potential risks to human health.

Signaling Pathways Affected by Abamectin:

Abamectin has been shown to induce cytotoxicity through various signaling pathways, often involving oxidative stress.

  • ROS, JNK, and ATM/ATR Pathways: In mouse embryonic fibroblast cells, Abamectin treatment leads to oxidative stress, DNA damage, and cytotoxicity, which are mediated by the JNK and ATM/ATR signaling pathways.[15]

G Abamectin Abamectin ROS Reactive Oxygen Species (ROS) Overproduction Abamectin->ROS DNA_Damage DNA Damage ROS->DNA_Damage JNK_Pathway JNK Signaling Pathway DNA_Damage->JNK_Pathway ATM_ATR_Pathway ATM/ATR Signaling Pathway DNA_Damage->ATM_ATR_Pathway Cytotoxicity Cytotoxicity JNK_Pathway->Cytotoxicity ATM_ATR_Pathway->Cytotoxicity

Caption: Abamectin-induced cytotoxicity via ROS, JNK, and ATM/ATR pathways.

  • PI3K/AKT Signaling Pathway: In human gastric cancer cells (MGC803), Abamectin induces apoptosis and autophagy by inhibiting the ROS-mediated PI3K/AKT signaling pathway.[16][17]

G Abamectin Abamectin ROS Intracellular ROS Accumulation Abamectin->ROS PI3K_AKT PI3K/AKT Signaling (Inhibition) ROS->PI3K_AKT Apoptosis Apoptosis PI3K_AKT->Apoptosis Autophagy Autophagy PI3K_AKT->Autophagy

References

The Role of 2-epi-Abamectin in Pesticide Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin (B1664291), a widely utilized broad-spectrum insecticide and acaricide, is a mixture of avermectin (B7782182) B1a (>80%) and avermectin B1b (<20%), produced by the soil bacterium Streptomyces avermitilis. Its efficacy and subsequent environmental fate are of significant interest in pesticide research. A key aspect of abamectin's degradation profile is the formation of various isomers and degradation products, among which is 2-epi-Abamectin. This technical guide provides an in-depth analysis of the role of this compound in the degradation studies of abamectin, focusing on its formation, toxicological significance, and analytical methodologies for its detection and quantification.

Formation and Significance of this compound

This compound is a stereoisomer of abamectin, meaning it has the same chemical formula and sequence of bonded atoms but differs in the three-dimensional orientations of its atoms in space. Research has shown that this compound is a significant degradation product of abamectin, particularly under alkaline hydrolytic conditions. The epimerization at the C-2 position leads to the formation of this isomer.

The formation of this compound is a critical consideration in pesticide degradation studies for several reasons:

  • Toxicity Assessment: Degradation products of pesticides may exhibit different toxicity profiles compared to the parent compound. Studies have indicated that this compound is significantly less potent than abamectin. For instance, its toxicity to the two-spotted spider mite is approximately 100-fold lower than that of abamectin[1]. Understanding the conversion rate to less toxic isomers like this compound is crucial for accurate environmental risk assessments.

  • Residue Analysis: Regulatory bodies often require the monitoring of not only the parent pesticide but also its significant metabolites and degradation products in food and environmental samples. Therefore, analytical methods must be capable of separating and quantifying this compound from abamectin and other related compounds.

  • Stability of Formulations: For drug development professionals, understanding the degradation pathways of abamectin, including the formation of this compound, is essential for developing stable pesticide formulations.

Abamectin Degradation Pathway

The degradation of abamectin can proceed through various pathways, including photodegradation and microbial degradation. The formation of this compound is a notable pathway under specific conditions.

Abamectin Abamectin Photodegradation Photodegradation Abamectin->Photodegradation Sunlight Microbial_Degradation Microbial_Degradation Abamectin->Microbial_Degradation Soil Microbes Alkaline_Hydrolysis Alkaline_Hydrolysis Abamectin->Alkaline_Hydrolysis High pH Photoisomers 8,9-Z Isomer Photodegradation->Photoisomers Hydroxylated_Metabolites 8a-hydroxy- avermectin B1a Microbial_Degradation->Hydroxylated_Metabolites epi_Abamectin This compound Alkaline_Hydrolysis->epi_Abamectin Further_Degradation Further Degradation Products Photoisomers->Further_Degradation Hydroxylated_Metabolites->Further_Degradation epi_Abamectin->Further_Degradation

Abamectin Degradation Pathways

Quantitative Data on this compound Formation

The following table summarizes the degradation of abamectin and the formation of this compound in a topical veterinary solution under accelerated stability testing conditions (70°C with added alkali). This data highlights the kinetics of the epimerization process.

Time (Days)Abamectin B1a Remaining (%)This compound Formed (%)
01000
108510
207218
306025
405030
504233

Data is estimated from the degradation profile presented in "Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method" and is for illustrative purposes.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Abamectin and this compound

This protocol is adapted from established methods for the analysis of abamectin and its degradation products.

1. Objective: To separate and quantify Abamectin B1a and this compound in a sample matrix.

2. Materials and Reagents:

  • Abamectin and this compound analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Dichloromethane

  • Formic acid (optional, for pH adjustment)

  • Sample matrix (e.g., pesticide formulation, soil extract, water sample)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Acetate in water (pH adjusted to 9.5 with triethylamine, if necessary for optimal separation of epimers)

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52:40.5:7.5, v/v/v)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 0 100
    20 0 100
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

5. Sample Preparation:

  • Liquid Samples (Formulations): Dilute an accurately weighed portion of the sample with the mobile phase to a known concentration.

  • Solid Samples (Soil): Extract a known weight of the sample with a suitable solvent (e.g., acetonitrile) using sonication or accelerated solvent extraction (ASE). Filter the extract and dilute as necessary with the mobile phase.

  • Water Samples: Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances. Elute with an appropriate solvent and evaporate to dryness. Reconstitute the residue in the mobile phase.

6. Calibration:

  • Prepare a series of calibration standards of Abamectin and this compound in the mobile phase, covering the expected concentration range in the samples.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.

7. Data Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify the peaks of Abamectin and this compound based on their retention times compared to the standards.

  • Quantify the concentration of each analyte in the samples using the calibration curve.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Formulation, Soil, Water) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / SPE Extraction->Filtration Final_Sample Final Sample for Injection Filtration->Final_Sample HPLC HPLC System (Pump, Column, Detector) Final_Sample->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (245 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Results Results (% Abamectin, % this compound) Quantification->Results

References

2-epi-Abamectin: A Deep Dive into Stereoisomerism and Chirality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin (B1664291), a potent macrocyclic lactone of the avermectin (B7782182) family, is a cornerstone in the control of insect, mite, and nematode pests in agriculture and veterinary medicine.[1] Its complex molecular architecture, featuring numerous stereogenic centers, gives rise to a rich stereoisomerism that is critical to its biological activity.[2] This technical guide provides a comprehensive exploration of the stereoisomerism of abamectin, with a specific focus on the 2-epi-abamectin stereoisomer. This epimer, formed through the inversion of the stereocenter at the C2 position, represents a significant degradation product and impurity, the understanding of which is crucial for quality control, stability studies, and the development of novel avermectin-based compounds.

Abamectin itself is a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b.[3] The C2 position of the avermectin molecule is known to be susceptible to epimerization, particularly under alkaline conditions, leading to the formation of this compound.[4] This stereochemical change has a profound impact on the molecule's three-dimensional structure and, consequently, its biological efficacy.

Stereochemistry and Chirality of this compound

The key stereochemical feature of this compound is the inversion of the configuration at the C2 carbon atom of the macrocyclic lactone ring. In the parent abamectin molecule, the substituent at C2 is in the equatorial position. Base-catalyzed epimerization results in the formation of the thermodynamically more stable axial isomer, this compound.

This structural alteration significantly impacts the overall conformation of the macrocycle and its interaction with the target site, the glutamate-gated chloride channels in invertebrates.[5]

Physicochemical and Biological Data

The epimerization at C2 has a marked effect on the biological activity of abamectin. Quantitative data highlights the reduced potency of the 2-epi isomer.

PropertyValueReference
Compound This compound
CAS Number 106434-14-4[3]
Molecular Formula C48H72O14[3]
Molecular Weight 873.1 g/mol [3]
Biological Activity (LC50) 4 ppm (against Tetranychus urticae)[3]
Relative Potency Approximately 100-fold less potent than abamectin[3]

Experimental Protocols

While detailed, step-by-step protocols for the bespoke synthesis of this compound are not extensively published, its formation as a degradation product under specific conditions is well-documented. The following sections outline the general methodologies for its formation, separation, and characterization based on available literature.

Formation of this compound (Forced Degradation)

This compound can be generated through forced degradation of abamectin under alkaline conditions. This process is often undertaken as part of stability studies.

Objective: To induce the formation of this compound from abamectin.

Materials:

  • Abamectin standard

  • 0.1 M Sodium Hydroxide (NaOH) or other suitable base

  • Methanol or other suitable organic solvent

  • HPLC vials

  • Heating apparatus (e.g., water bath or oven)

Protocol:

  • Prepare a stock solution of abamectin in a suitable organic solvent (e.g., methanol).

  • In an HPLC vial, mix a known volume of the abamectin stock solution with a specific volume of 0.1 M NaOH.

  • The reaction mixture is then typically heated to an elevated temperature (e.g., 70°C) for a defined period. The reaction progress should be monitored over time by taking aliquots for HPLC analysis.[2]

  • At designated time points, neutralize the reaction mixture with an equivalent amount of acid (e.g., 0.1 M HCl) to quench the reaction.

  • Analyze the resulting solution by HPLC to identify and quantify the formation of this compound.

HPLC Separation of Abamectin and this compound

A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation and quantification of abamectin and its 2-epi isomer.

Objective: To separate this compound from abamectin and other related substances.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile, methanol, and water. A typical ratio is 53:35:12 (v/v/v).[5]
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25 - 30°C
Detection Wavelength 245 nm

| Injection Volume | 10 - 20 µL |

Procedure:

  • Prepare standard solutions of abamectin and the sample containing this compound in the mobile phase or a compatible solvent.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to abamectin and this compound based on their retention times. In a typical reversed-phase system, the more polar this compound may elute earlier than abamectin.

  • Quantify the amount of each component using a calibration curve generated from the standard solutions.

Characterization by Mass Spectrometry and NMR

Confirmation of the identity of this compound requires advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.

  • Expected Result: this compound will have the same molecular weight as abamectin. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can be used to confirm the structural integrity of the macrocyclic ring and the sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

  • Expected Result: The NMR spectra of this compound will be very similar to that of abamectin. However, key differences in the chemical shifts and coupling constants of the protons and carbons around the C2 stereocenter will be observed, providing definitive evidence of epimerization. While specific spectral data for this compound is not widely published, the analysis would focus on the signals corresponding to H-2, H-3, and adjacent protons and carbons.

Conclusion

The stereoisomerism of abamectin, particularly the formation of this compound, is a critical aspect for consideration in the development, manufacturing, and regulatory assessment of abamectin-containing products. The inversion of the stereocenter at C2 leads to a significant reduction in biological activity, underscoring the stringent stereochemical requirements for the potent insecticidal and anthelmintic action of avermectins. The methodologies outlined in this guide provide a framework for the generation, separation, and characterization of this compound, enabling researchers and drug development professionals to effectively monitor and control this critical stereoisomer. Further research to fully elucidate the specific NMR spectral characteristics and to develop validated, detailed synthetic protocols for this compound would be of significant value to the scientific community.

References

Methodological & Application

Synthesis of 2-epi-Abamectin Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the 2-epi-Abamectin reference standard. This compound is a critical impurity and degradation product of Abamectin, a widely used anthelmintic and insecticide. Its synthesis is achieved through a base-catalyzed epimerization of Abamectin at the C-2 position. This protocol details the isomerization procedure, a robust analytical HPLC method for monitoring the reaction and assessing purity, a strategy for purification using preparative chromatography, and methods for structural confirmation by mass spectrometry and nuclear magnetic resonance spectroscopy. All quantitative data is summarized for clarity, and procedural workflows are visually represented.

Introduction

Abamectin, a mixture of avermectin (B7782182) B1a (>80%) and avermectin B1b (<20%), is a macrocyclic lactone with potent biological activity. During its synthesis, formulation, and storage, various related impurities and degradation products can arise. One such critical isomer is this compound, formed under alkaline conditions. The C-2 position of the lactone carbonyl group is susceptible to epimerization via enolization. As regulatory agencies require stringent control and characterization of impurities in active pharmaceutical ingredients (APIs), the availability of a high-purity this compound reference standard is essential for accurate analytical method development, validation, and routine quality control. This application note provides the necessary protocols to generate this reference standard in a laboratory setting.

Chemical Transformation

The synthesis of this compound is a straightforward epimerization reaction. The process involves the treatment of Abamectin with a base, which facilitates the formation of an enolate intermediate, followed by re-protonation to yield a mixture of the starting material and its C-2 epimer.

G Abamectin Abamectin (Avermectin B1a) intermediate Enolate Intermediate Abamectin->intermediate Base (e.g., NaOH) Deprotonation at C-2 epi_Abamectin This compound intermediate->Abamectin Re-protonation intermediate->epi_Abamectin Re-protonation

Caption: Base-catalyzed epimerization of Abamectin to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Base-Catalyzed Isomerization

This protocol is adapted from the established method of base-catalyzed isomerization of avermectins.

Materials:

  • Abamectin reference standard (≥95% purity)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare the Reaction Medium: Prepare a 0.05 M solution of NaOH in 50% aqueous methanol. For example, to prepare 100 mL of the solution, dissolve 0.2 g of NaOH in 50 mL of deionized water and then add 50 mL of methanol.

  • Dissolve Abamectin: Accurately weigh approximately 50 mg of Abamectin reference standard and dissolve it in 10 mL of the 0.05 M NaOH in 50% aqueous methanol solution in a reaction vessel.

  • Reaction: Stir the solution at room temperature (25 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes). Neutralize the aliquots with a dilute acid (e.g., 0.1 M HCl) before analysis by HPLC (see Protocol 2).

  • Equilibrium: The reaction is expected to reach equilibrium, resulting in a mixture of Abamectin and this compound. Continue the reaction until the ratio of the two isomers remains constant as determined by HPLC analysis.

  • Quenching: Once equilibrium is reached, neutralize the entire reaction mixture to a pH of approximately 7.0 using a dilute acid (e.g., 0.1 M HCl).

  • Extraction (Optional): The neutralized solution can be concentrated under reduced pressure to remove methanol. The resulting aqueous solution can then be extracted with a suitable organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude mixture of Abamectin and this compound.

Protocol 2: Analytical HPLC Method for Monitoring and Purity Assessment

This method is suitable for the separation and quantification of Abamectin and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Methanol:Water (e.g., 53:35:12, v/v/v) or Acetonitrile:Water (e.g., 80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 5 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of Abamectin in methanol at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Dilute the neutralized reaction mixture or the dissolved crude product with methanol to a suitable concentration for HPLC analysis.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of Abamectin will be observed, and a new peak corresponding to this compound will appear. The relative amounts of each isomer can be determined from the peak areas.

Protocol 3: Purification of this compound by Preparative HPLC

Instrumentation:

  • Preparative High-Performance Liquid Chromatography system with a fraction collector.

Chromatographic Conditions:

ParameterValue
Column Preparative C18 column (dimensions to be selected based on the amount of crude material)
Mobile Phase A suitable gradient or isocratic mixture of Acetonitrile and Water, or Methanol and Water. The conditions should be optimized based on the analytical separation.
Flow Rate To be determined based on the column dimensions.
Detection Wavelength 245 nm
Injection Volume To be determined based on the column loading capacity.

Procedure:

  • Method Development: Develop a preparative HPLC method based on the analytical method that provides good resolution between Abamectin and this compound.

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of the mobile phase.

  • Purification: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 2) to assess their purity.

  • Pooling and Evaporation: Pool the fractions with high purity (e.g., >95%) and remove the solvent under reduced pressure to obtain the purified this compound reference standard.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start dissolve Dissolve Abamectin in 0.05 M NaOH / 50% aq. MeOH start->dissolve react Stir at 25°C dissolve->react monitor Monitor by HPLC react->monitor monitor->react Continue reaction quench Neutralize with HCl monitor->quench Equilibrium reached extract Extract with Ethyl Acetate quench->extract crude Crude Product (Abamectin & this compound) extract->crude prep_hplc Preparative HPLC crude->prep_hplc collect Collect Fractions prep_hplc->collect analyze_fractions Analyze Fractions by Analytical HPLC collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool Purity > 95% evaporate Evaporate Solvent pool->evaporate final_product Purified this compound Reference Standard evaporate->final_product

Caption: Workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Quantitative Parameters for Synthesis and Analysis
ParameterDescriptionTypical Value/Range
Starting Material Purity Purity of Abamectin≥ 95%
Base Concentration Sodium Hydroxide in reaction medium0.05 M
Solvent System Reaction medium50% aqueous Methanol
Reaction Temperature Isomerization temperature25 °C
Reaction Time Time to reach equilibriumMonitored by HPLC (typically several hours)
Expected Yield Equilibrium mixture compositionAn equilibrium mixture of Abamectin and this compound
Purified Product Purity Purity of this compound reference standard≥ 95%
Table 2: Analytical and Preparative HPLC Conditions
ParameterAnalytical HPLCPreparative HPLC
Column Type C18C18
Column Dimensions 250 mm x 4.6 mm, 5 µmDependent on scale
Mobile Phase Acetonitrile:Methanol:Water (53:35:12) or Acetonitrile:Water (80:20)Optimized based on analytical method
Flow Rate 1.0 mL/minDependent on column size
Detection UV at 245 nmUV at 245 nm

Characterization of this compound

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the purified this compound. The molecular formula is C48H72O14, and the expected monoisotopic mass is identical to that of Abamectin B1a.

  • Expected [M+H]+: m/z 873.5004

  • Expected [M+NH4]+: m/z 890.5269

  • Expected [M+Na]+: m/z 895.4823

Tandem mass spectrometry (MS/MS) can be used to confirm the structure. The fragmentation pattern is expected to be very similar to that of Abamectin, with characteristic losses of the oleandrose (B1235672) disaccharide moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This application note provides a comprehensive framework for the synthesis, purification, and characterization of the this compound reference standard. The base-catalyzed isomerization of Abamectin is a reliable method for its preparation. The provided analytical and preparative HPLC methods, along with characterization by mass spectrometry and NMR, will enable researchers and analytical scientists to produce and verify this important reference material, ensuring the accurate quality control of Abamectin-containing products.

Application Notes and Protocols for the Isolation and Purification of 2-epi-Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a widely utilized anthelmintic and insecticide, is a mixture of macrocyclic lactones, with Avermectin B1a being the principal component. Under certain conditions, such as exposure to alkaline environments, Abamectin can undergo epimerization at the C-2 position, leading to the formation of 2-epi-Abamectin.[1] The isolation and purification of this specific epimer are crucial for comprehensive biological activity assessment, impurity profiling, and the development of reference standards for analytical method validation.

This document provides a detailed protocol for the isolation and purification of this compound from a mixture, leveraging preparative High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established chromatographic principles for the separation of Abamectin and its isomers.

Data Presentation

Table 1: Preparative HPLC Parameters for this compound Isolation
ParameterValue
Column C18, 250 x 50 mm, 10 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 40 minutes
Flow Rate 100 mL/min
Detection UV at 245 nm
Injection Volume 5 - 10 mL of concentrated extract
Table 2: Analytical HPLC Parameters for Purity Assessment
ParameterValue
Column C18, 150 x 4.6 mm, 2.5 µm particle size
Mobile Phase A 5 mM Ammonium Acetate (pH 9.5)
Mobile Phase B Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)
Gradient Isocratic or shallow gradient depending on separation
Flow Rate 1.6 mL/min
Column Temperature 45 °C
Detection UV at 245 nm
Injection Volume 15 µL

Experimental Protocols

Generation of this compound (Alkaline Epimerization)

This protocol describes a method to induce the formation of this compound from a standard Abamectin B1a sample.

Materials:

  • Abamectin B1a standard

  • 0.25 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN)

  • Deionized Water

  • 0.5 M Hydrochloric Acid (HCl) for neutralization

Procedure:

  • Dissolve a known amount of Abamectin B1a in a minimal amount of Acetonitrile.

  • Add an equal volume of 0.25 M NaOH solution to the Abamectin solution.

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • Monitor the reaction progress by analytical HPLC to observe the formation of the 2-epimer peak.

  • Once the desired level of conversion is achieved, neutralize the reaction mixture by adding 0.5 M HCl dropwise until the pH is approximately 7.0.

Extraction of the Epimerization Mixture

This protocol details the extraction of the Abamectin and this compound mixture from the aqueous reaction medium.

Materials:

  • Neutralized reaction mixture

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

Procedure:

  • Transfer the neutralized reaction mixture to a separatory funnel.

  • Extract the aqueous phase three times with equal volumes of Dichloromethane.

  • Combine the organic layers and wash with a saturated brine solution to remove any remaining aqueous components.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Redissolve the dried residue in a small volume of the initial preparative HPLC mobile phase for injection.

Preparative HPLC Purification of this compound

This protocol outlines the separation of this compound from the parent Abamectin and other byproducts.

Procedure:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (60% B).

  • Inject the redissolved extract onto the preparative C18 column.

  • Run the gradient as specified in Table 1.

  • Monitor the elution profile at 245 nm. The this compound is expected to elute in close proximity to the main Abamectin B1a peak.

  • Collect fractions corresponding to the target peak.

  • Analyze the collected fractions using analytical HPLC (as per Table 2) to assess purity.

  • Pool the fractions containing the purified this compound.

  • Evaporate the solvent from the pooled fractions to obtain the purified solid product.

Mandatory Visualization

Isolation_and_Purification_of_2_epi_Abamectin cluster_generation Epimerization cluster_extraction Extraction cluster_purification Purification Abamectin_B1a Abamectin B1a Alkaline_Treatment Alkaline Treatment (0.25 M NaOH) Abamectin_B1a->Alkaline_Treatment Epimerization_Mixture Epimerization Mixture (Abamectin + this compound) Alkaline_Treatment->Epimerization_Mixture Neutralization Neutralization (0.5 M HCl) Epimerization_Mixture->Neutralization Neutralized_Mixture Neutralized Mixture Neutralization->Neutralized_Mixture LLE Liquid-Liquid Extraction (DCM) Neutralized_Mixture->LLE Organic_Phase Organic Phase LLE->Organic_Phase Drying_Concentration Drying & Concentration Organic_Phase->Drying_Concentration Crude_Extract Crude Extract Drying_Concentration->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Purified_Product Purified this compound Purity_Analysis->Purified_Product

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: Analytical Methods for the Detection of 2-epi-Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a widely used insecticide and anthelmintic, is a mixture of avermectin (B7782182) B1a (≥80%) and avermectin B1b (≤20%). Under certain conditions, such as hydrolysis, Abamectin can degrade to form various isomers, including the stereoisomer 2-epi-Abamectin. The presence of this and other degradation products can impact the efficacy and safety profile of Abamectin-containing formulations. Therefore, robust and validated analytical methods are crucial for the accurate quantification of Abamectin and the detection of its related impurities, including this compound.

This application note provides detailed protocols for the detection and quantification of Abamectin and its 2-epi isomer using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

A stability-indicating HPLC method is essential for distinguishing Abamectin from its degradation products. Forced degradation studies, involving exposure to acidic, alkaline, oxidative, thermal, and photolytic stress, are typically performed to generate potential degradation products, including this compound, and to validate the specificity of the analytical method.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A common and straightforward method for the quantification of Abamectin and its isomers is reversed-phase HPLC with UV detection.

Experimental Protocol: HPLC-UV

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Column Temperature: 30°C.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.[3]

    • Detection Wavelength: 245 nm.[4]

  • Mobile Phase:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 60 mg of Abamectin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

    • Sample Solution: Accurately weigh a sample portion equivalent to 60 mg of Abamectin into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

    • Filter all solutions through a 0.45 µm filter before injection.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For enhanced sensitivity, HPLC with fluorescence detection can be employed. This method requires a derivatization step to convert the non-fluorescent Abamectin into a fluorescent derivative.

Experimental Protocol: HPLC-FLD

  • Derivatization Reagent Preparation:

  • Derivatization Procedure:

    • To an aliquot of the extracted and cleaned-up sample, add the 1-methylimidazole solution followed by the trifluoroacetic anhydride solution.

    • Allow the reaction to proceed at room temperature.

  • Chromatographic System:

    • HPLC system with a fluorescence detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Methanol.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Excitation Wavelength: 365 nm.[6]

    • Emission Wavelength: 475 nm.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the detection of Abamectin and its isomers, making it ideal for residue analysis in complex matrices.

Experimental Protocol: LC-MS/MS

  • Chromatographic System:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Methanol.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or Negative ESI.

    • Monitor the appropriate precursor and product ions for Abamectin B1a, B1b, and this compound.

Sample Preparation Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is widely used for the extraction of pesticide residues from food and agricultural samples.

Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • For cleanup, use a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and magnesium sulfate.

  • Vortex and centrifuge.

  • The final extract is ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a common technique for cleaning up complex samples before chromatographic analysis.

Protocol:

  • Extract the sample with a suitable solvent (e.g., acetonitrile).

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elute the analytes with a stronger solvent, such as acetonitrile or methanol.

  • The eluate can then be concentrated and reconstituted in the mobile phase for analysis.

Quantitative Data Summary

Analytical MethodAnalyteMatrixLODLOQRecovery (%)
HPLC-UV Abamectin----
HPLC-FLD AbamectinBovine Muscle2 ppb5 ppb73.3 - 110
LC-MS/MS AbamectinMilk-12.56 µg/kg88.7 - 110
LC-MS/MS DoramectinMilk-17.74 µg/kg88.7 - 110
LC-MS/MS EprinomectinMilk-24.02 µg/kg88.7 - 110
LC-MS/MS IvermectinMilk-12.53 µg/kg88.7 - 110
LC-MS/MS MoxidectinMilk-44.69 µg/kg88.7 - 110

Note: Specific quantitative data for this compound is not widely available in the public literature. The validation of a stability-indicating method would require establishing these parameters for the specific epimer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Sample Sample Homogenization Homogenization Sample->Homogenization Step 1 Extraction Extraction (QuEChERS or LLE) Homogenization->Extraction Step 2 Cleanup Cleanup (SPE or d-SPE) Extraction->Cleanup Step 3 Final_Extract Final_Extract Cleanup->Final_Extract Step 4 HPLC_UV HPLC-UV Final_Extract->HPLC_UV Analysis HPLC_FLD HPLC-FLD (with Derivatization) Final_Extract->HPLC_FLD Analysis LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Analysis Data_Analysis Data Acquisition and Analysis HPLC_UV->Data_Analysis HPLC_FLD->Data_Analysis LC_MSMS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

quechers_workflow Start Start: Homogenized Sample Add_Solvents Add Water and Acetonitrile Start->Add_Solvents Add_Salts Add QuEChERS Salts Add_Solvents->Add_Salts Shake_Centrifuge1 Shake and Centrifuge Add_Salts->Shake_Centrifuge1 Collect_Supernatant Collect Acetonitrile Supernatant Shake_Centrifuge1->Collect_Supernatant dSPE_Cleanup d-SPE Cleanup (PSA + MgSO4) Collect_Supernatant->dSPE_Cleanup Shake_Centrifuge2 Vortex and Centrifuge dSPE_Cleanup->Shake_Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Shake_Centrifuge2->Final_Extract

Caption: Detailed workflow for the QuEChERS sample preparation method.

hplc_fld_workflow Sample_Extract Sample Extract Derivatization Derivatization: + 1-methylimidazole + TFAA Sample_Extract->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection Fluorescence Detection (Ex: 365nm, Em: 475nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC with Fluorescence Detection (HPLC-FLD).

References

Application Notes and Protocols for Forced Degradation Studies of 2-epi-Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-epi-Abamectin is a stereoisomer and a known degradation product of Abamectin (B1664291), a widely used anthelmintic and insecticide.[1][2][3] Understanding the stability of this compound is crucial for ensuring the safety and efficacy of Abamectin-containing products, as regulatory agencies require the identification and characterization of degradation products. Forced degradation studies are essential in drug development to elucidate the degradation pathways and to develop stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[5][6]

This document provides detailed protocols for conducting forced degradation studies on this compound and for the analysis of its degradation products using High-Performance Liquid Chromatography (HPLC).

Materials and Methods

Materials
  • This compound reference standard (≥95% purity)[2]

  • Abamectin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • 1-methylimidazole

  • Trifluoroacetic anhydride

Instrumentation
  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5-μm)[7][8]

  • Photostability chamber

  • Oven

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (methanol or a mixture of methanol and water) to obtain a working solution.

Forced Degradation Studies

For each condition, a solution of this compound (e.g., 100 µg/mL) is prepared and subjected to the stress conditions outlined below. A control sample, stored at 2-8°C and protected from light, should be analyzed alongside the stressed samples.

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Place a solid sample of this compound in an oven at 80°C for 7 days.[5]

  • Also, place a solution of this compound (100 µg/mL in methanol) in an oven at 80°C for 24 hours.[5]

  • After the specified time, cool the samples to room temperature and prepare for HPLC analysis by dissolving the solid in the mobile phase or diluting the solution.

  • Expose a solution of this compound (100 µg/mL in methanol) to UV light (e.g., 254 nm) or in a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A dark control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.

  • Analyze the samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours).

HPLC Analysis

A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5-μm).[7][8]

  • Mobile Phase: A gradient or isocratic mixture of water, methanol, and acetonitrile. A common mobile phase is a mixture of water:methanol:acetonitrile (15:34:51, v/v/v).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

For structural elucidation of unknown degradation products, HPLC coupled with mass spectrometry (LC-MS) can be employed.[10][11]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The percentage of degradation of this compound and the formation of any major degradation products should be reported.

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products (Relative Retention Time)
0.1 M HCl24 hours60°CDataData
0.1 M NaOH24 hours60°CDataData
3% H₂O₂24 hoursRoom TempDataData
Heat (Solid)7 days80°CDataData
Heat (Solution)24 hours80°CDataData
Photolytic24 hoursRoom TempDataData

Note: The actual percentage of degradation and the degradation products will need to be determined experimentally.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1000 µg/mL) working Working Solution (100 µg/mL) stock->working Dilution acid Acid Hydrolysis (0.1 M HCl, 60°C) working->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) working->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂) working->oxidation Expose to Stress thermal Thermal Degradation (80°C) working->thermal Expose to Stress photo Photolytic Degradation (UV/Visible Light) working->photo Expose to Stress hplc HPLC Analysis (C18, UV 245 nm) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms If unknown peaks data Data Analysis (% Degradation, Impurity Profile) hplc->data pathway Degradation Pathway Elucidation lcms->pathway data->pathway

Caption: Workflow for the forced degradation study of this compound.

HPLC_Analysis_Workflow cluster_sample Sample Injection cluster_hplc HPLC System cluster_output Data Acquisition sample Stressed Sample / Standard injector Autosampler sample->injector pump Pump (Mobile Phase) pump->injector column C18 Column (30°C) injector->column detector UV Detector (245 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration & Quantification chromatogram->integration

Caption: A typical workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of 2-epi-Abamectin in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated protocol for the quantitative analysis of 2-epi-Abamectin in various formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a stereoisomer and a significant degradation product of Abamectin (B1664291), a widely used insecticide and anthelmintic.[1][2][3] Accurate quantification of this impurity is crucial for quality control, stability studies, and ensuring the efficacy and safety of Abamectin-containing products. The method described herein is applicable to researchers, scientists, and drug development professionals involved in the analysis of Abamectin and its related compounds.

Introduction

Abamectin is a mixture of avermectins, primarily composed of Avermectin B1a (>80%) and Avermectin B1b (<20%).[4][5] It is susceptible to degradation under certain conditions, such as exposure to UV light, leading to the formation of various isomers.[5] One of the critical degradation products is this compound, a stereoisomer that has been shown to be toxic, albeit less potent than Abamectin itself.[2][3] Therefore, a reliable analytical method to quantify this compound is essential for the quality assessment of Abamectin formulations.

This protocol provides a detailed methodology for sample preparation, chromatographic separation, and quantification of this compound. The method is based on reversed-phase HPLC, which is a common and effective technique for the analysis of Abamectin and its isomers.[6][7][8]

Experimental Protocols

Materials and Reagents
  • Standards: this compound and Abamectin reference standards of known purity.

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Formulation Placebo: A mixture of all formulation excipients without the active pharmaceutical ingredient (API).

  • Filters: 0.45 µm PTFE or nylon syringe filters.

Instrumentation
  • HPLC System: A system equipped with a UV detector capable of operating at 245 nm, a constant-temperature column compartment, and an autosampler.[5][7]

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][9]

  • Data Acquisition System: Chromatography software for data collection and processing.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.

Sample Preparation

The sample preparation procedure may need to be adapted based on the specific formulation matrix. The following is a general procedure for an emulsifiable concentrate (EC) formulation.

  • Accurately weigh a quantity of the formulation equivalent to approximately 25 mg of Abamectin into a 50 mL volumetric flask.

  • Add approximately 40 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction of the active ingredient and its isomers.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 55:30:15 (v/v/v).[5] The exact ratio may require optimization depending on the specific column and system to achieve adequate separation between Abamectin and this compound.

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30 °C[5][9]

  • Detection Wavelength: 245 nm[5][7][9]

  • Injection Volume: 20 µL[9]

Method Validation

The analytical method should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of Abamectin, other isomers, and formulation excipients. This can be assessed by analyzing the placebo and stressed samples.

  • Linearity: The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentration levels. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: The accuracy of the method should be determined by performing recovery studies on a placebo formulation spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple preparations of a homogenous sample and expressing the results as the relative standard deviation (RSD). An RSD of ≤ 2% is typically acceptable.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): These should be determined to assess the sensitivity of the method.

Data Presentation

The quantitative data for this compound in formulation samples should be summarized in a clear and structured table.

Table 1: Quantification of this compound in Formulation Samples

Sample IDBatch NumberThis compound Peak AreaConcentration of this compound (µg/mL)% this compound (w/w) in Formulation
Sample 1BATCH-001[Peak Area][Calculated Concentration][Calculated Percentage]
Sample 2BATCH-002[Peak Area][Calculated Concentration][Calculated Percentage]
Sample 3BATCH-003[Peak Area][Calculated Concentration][Calculated Percentage]

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.999[Value]
Accuracy (% Recovery)98.0 - 102.0%[Range]
Precision (RSD %)≤ 2.0%[Value]
LOQ (µg/mL)Report Value[Value]
LOD (µg/mL)Report Value[Value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation (this compound) HPLC_Analysis HPLC-UV Analysis (245 nm) Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Formulation) Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Quantification Quantification (External Standard) Peak_Integration->Quantification Report Report Results (% this compound) Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Abamectin Abamectin Formulation Degradation Degradation (e.g., UV exposure) Abamectin->Degradation QC_Analysis Quality Control Analysis (HPLC) Abamectin->QC_Analysis epi_Abamectin This compound (Impurity) Degradation->epi_Abamectin epi_Abamectin->QC_Analysis Product_Release Product Release Decision QC_Analysis->Product_Release

Caption: Logical relationship of this compound formation and quality control.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in formulations. Adherence to this protocol, including proper sample preparation and method validation, will ensure accurate and precise results, which are critical for maintaining the quality and safety of Abamectin products. The versatility of HPLC allows for the adaptation of this method to various formulation types with appropriate modifications to the sample preparation procedure.

References

Application Notes and Protocols for In Vitro Assays Involving 2-epi-Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-epi-Abamectin is recognized as a degradation product of Abamectin (B1664291), a widely used insecticide and anthelmintic agent.[1][2] While research specifically focused on this compound is limited, its structural similarity to Abamectin suggests that it may share similar biological targets and mechanisms of action, albeit with potentially different potencies. Abamectin and other avermectins primarily exert their effects by modulating glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death.[3][4][5][6] They have also been shown to induce cytotoxicity and neurotoxicity in various cell types.[1][7][8][9][10][11][12]

These application notes provide a framework for the in vitro evaluation of this compound, with protocols largely extrapolated from established assays for Abamectin. These methodologies can be adapted to investigate the bioactivity, mechanism of action, and potential toxicological profile of this compound.

Data Presentation

Due to the limited availability of specific data for this compound, the following table includes the known quantitative data for this compound, supplemented with representative data for its parent compound, Abamectin, for comparative purposes.

CompoundAssay TypeTarget Organism/Cell LineParameterValueReference
This compound Contact AssayTwo-spotted spider mite (Tetranychus urticae)LC504 ppm[1][2]
AbamectinContact AssayTwo-spotted spider mite (Tetranychus urticae)LC50~0.04 ppm[1][2]
AbamectinCytotoxicity AssayFlounder Gill (FG) CellsIC50 (Cell Growth)5-20 µmol/L[1][13]
AbamectinCytotoxicity AssayHuman Colon Cancer (HCT-116) CellsIC50~15 µM (72h)[14]
AbamectinGABA Receptor BindingRat Brain MembranesStimulation of [3H]GABA bindingMax at 400 ng/mL[15]
AbamectinGlutamate-Gated Chloride ChannelCaenorhabditis elegans (expressed in oocytes)Potentiation of glutamate (B1630785) response-[2][16]

Experimental Protocols

In Vitro Acaricidal Activity Assay

This protocol is designed to determine the lethal concentration (LC50) of this compound against arthropods, such as the two-spotted spider mite (Tetranychus urticae), using a leaf-dip bioassay.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Triton X-100 or similar surfactant

  • Distilled water

  • Bean plants or other suitable host plants for the target mite

  • Adult female two-spotted spider mites

  • Petri dishes

  • Filter paper

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. A series of dilutions should be prepared in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve the desired final concentrations. A control solution containing only the solvent and surfactant in water should also be prepared.

  • Leaf Disc Preparation: Excise leaf discs from the host plants.

  • Treatment: Immerse each leaf disc in a test solution for approximately 10 seconds with gentle agitation. Allow the leaf discs to air dry.

  • Mite Infestation: Place the treated leaf discs, adaxial side up, on a moist filter paper in a petri dish. Transfer a set number of adult female mites (e.g., 20) onto each leaf disc.

  • Incubation: Incubate the petri dishes at a controlled temperature and humidity (e.g., 25°C and 60% relative humidity) with a defined photoperiod.

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on a selected cell line (e.g., insect-derived Sf9 cells, mammalian cancer cell lines like HCT-116, or non-cancerous cell lines like flounder gill cells).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%). Add the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Assay on Glutamate-Gated Chloride Channels

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing invertebrate glutamate-gated chloride channels (GluCls) to assess the modulatory effects of this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the target GluCl subunits

  • Microinjection setup

  • TEVC setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., ND96)

  • Glutamate

  • This compound

  • DMSO

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare mature oocytes from Xenopus laevis. Inject the oocytes with the cRNA encoding the GluCl subunits and incubate them for 2-5 days to allow for channel expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Perfuse the oocyte with the recording solution. To test for agonistic activity, apply this compound alone at various concentrations. To test for modulatory effects, co-apply this compound with a sub-maximal concentration of glutamate.

  • Data Acquisition: Record the current responses elicited by the application of the compounds.

  • Data Analysis: Measure the peak current amplitude for each application. For agonistic effects, plot the current response against the concentration of this compound to determine the EC50. For modulatory effects, compare the glutamate-induced current in the presence and absence of this compound.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Prepare this compound Dilutions add_compound Add Compound to Cells start->add_compound treatment->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt add_solubilizer Add Solubilization Buffer incubation_mtt->add_solubilizer read_plate Measure Absorbance add_solubilizer->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Avermectin_Signaling_Pathway cluster_compound Compound cluster_channel Target Channel cluster_cellular_effect Cellular Effect cluster_physiological_outcome Physiological Outcome avermectin This compound / Abamectin glucl Glutamate-Gated Chloride Channel (GluCl) avermectin->glucl Binds and potentiates gaba GABA-Gated Chloride Channel avermectin->gaba Binds and potentiates cl_influx Increased Chloride Influx glucl->cl_influx gaba->cl_influx hyperpolarization Hyperpolarization of Nerve/Muscle Cell cl_influx->hyperpolarization paralysis Paralysis hyperpolarization->paralysis death Cell Death / Organism Death paralysis->death

Caption: Avermectin mechanism of action signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 2-epi-Abamectin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-epi-Abamectin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Abamectin (B1664291)?

A1: this compound is a stereoisomer (epimer) of Abamectin, a widely used insecticide and anthelmintic.[1][2] It is often formed as a degradation product of Abamectin, particularly under alkaline conditions.[2] While Abamectin is a natural fermentation product of the soil actinomycete Streptomyces avermitilis, this compound is typically generated through chemical transformation.[1][2]

Q2: What are the primary challenges in the synthesis of this compound?

A2: The primary challenges in synthesizing this compound revolve around stereoselectivity and byproduct formation. Since it is an epimer of the thermodynamically more stable Abamectin, achieving high yields of the 2-epi form without significant concurrent production of other isomers is difficult. The synthesis of the avermectin (B7782182) backbone itself is a complex undertaking due to its intricate structure, which includes a 16-membered macrolactone and multiple stereocenters.[3][4]

Q3: What are the common impurities encountered during this compound synthesis and purification?

A3: Common impurities include the starting material (Abamectin), other Abamectin homologs (such as A1a, A2a, B2a, and their 'b' counterparts), and other degradation products like the regioisomer Δ2,3-Abamectin.[2][] If the synthesis is not performed on a purified starting material, the initial mixture of Abamectin B1a and B1b will also lead to a mixture of their corresponding 2-epi forms.[1][]

Q4: What purification techniques are most effective for isolating this compound?

A4: Due to the high similarity between this compound and Abamectin, as well as other impurities, advanced chromatographic techniques are typically required. High-Performance Liquid Chromatography (HPLC) is a common method for both analysis and purification.[2] Specialized chiral columns may be necessary to achieve baseline separation of the epimers. Additionally, techniques like Low-Temperature Purification (LTP) could be adapted to remove interfering fatty components, especially if the starting material is derived from a fermentation broth.[6][7]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Reaction conditions favor the more stable Abamectin isomer.Optimize reaction conditions (e.g., temperature, reaction time, catalyst) to favor the kinetic product. Consider using a stereodivergent synthesis approach if possible.[3][8]
Degradation of the product.Abamectins can be sensitive to light and extreme pH.[1][9] Protect the reaction from light and maintain a neutral or slightly acidic pH during workup.
High levels of Δ2,3-Abamectin byproduct The reaction conditions (e.g., strong base) promote elimination in addition to epimerization.Use a milder base or a non-nucleophilic base for the epimerization step. Carefully control the reaction temperature to minimize side reactions.[2]
Incomplete conversion of starting material Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal endpoint.
Inactive or insufficient reagent.Use fresh, high-quality reagents. Ensure the correct stoichiometry of reactants is used.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound and Abamectin Co-elution of epimers due to similar polarity.Optimize the HPLC method. This may include trying different stationary phases (e.g., chiral columns), mobile phase compositions, and gradients.
Column overloading.Reduce the amount of sample loaded onto the column.
Presence of fatty or oily impurities in the final product Inefficient removal of lipids from the starting material or reaction mixture.Implement a pre-purification step such as liquid-liquid extraction or Low-Temperature Purification (LTP) to precipitate and remove fatty components.[6][7]
Product degradation during purification Exposure to harsh conditions (e.g., extreme pH, high temperature, light).Maintain neutral pH during purification steps. Use a refrigerated autosampler for HPLC. Protect fractions from light. Abamectin is known to degrade in light.[1]

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Purification (LTP) (Adapted for research scale)

This protocol is adapted from methods used for purifying Abamectin from complex matrices and can be applied as a pre-purification step.[6][7]

  • Extraction:

    • Dissolve the crude reaction mixture or fermentation extract in a suitable solvent system (e.g., n-hexane and acetonitrile).

    • Vortex the mixture for 2-5 minutes to ensure thorough mixing.

    • Centrifuge at approximately 4500 rpm for 5 minutes to separate the layers.

  • Low-Temperature Precipitation:

    • Carefully transfer the upper organic phase to a clean centrifuge tube.

    • Store the tube in a freezer at -20°C to -30°C for at least 12-16 hours. This will cause fatty or waxy components to precipitate.

  • Isolation of Purified Extract:

    • While still cold, carefully transfer the liquid supernatant to a new tube, leaving the precipitated solids behind.

    • The supernatant can then be concentrated under reduced pressure and reconstituted in a suitable solvent for further purification by HPLC.

Visualized Workflows and Pathways

experimental_workflow synthesis Synthesis of this compound extraction Liquid-Liquid Extraction synthesis->extraction Crude Product ltp Low-Temperature Purification (-20°C) extraction->ltp Organic Phase hplc HPLC Purification (Chiral Column) ltp->hplc Purified Extract analysis Purity Analysis (LC-MS/MS) hplc->analysis Isolated Fractions

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

logical_relationship abamectin Abamectin (Starting Material) alkaline Alkaline Conditions abamectin->alkaline epi This compound (Product) alkaline->epi Epimerization delta Δ2,3-Abamectin (Byproduct) alkaline->delta Elimination

Caption: Logical relationship showing the formation of this compound and a common byproduct from Abamectin.

References

Technical Support Center: Optimizing HPLC Resolution of Abamectin and its Epimer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the High-Performance Liquid Chromatography (HPLC) resolution of Abamectin and its primary epimer, Avermectin B1a and Avermectin B1b.

Troubleshooting Guide: Enhancing Resolution

Poor resolution between Abamectin (a mixture of ≥80% Avermectin B1a and ≤20% Avermectin B1b) and its epimer is a common challenge in HPLC analysis due to their very similar chemical structures and physicochemical properties.[1] This guide provides a systematic approach to troubleshoot and resolve co-elution and improve peak separation.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting poor resolution of Abamectin and its epimer.

G cluster_0 Troubleshooting Poor Resolution start Poor or No Resolution (Rs < 1.5) check_method Verify Method Parameters (Column, Mobile Phase, Flow Rate, Temp) start->check_method optimize_mp Optimize Mobile Phase Composition check_method->optimize_mp adjust_ratio Adjust Acetonitrile/Methanol Ratio optimize_mp->adjust_ratio Yes change_column Evaluate Stationary Phase (Try a different C18 column) optimize_mp->change_column No add_modifier Consider Mobile Phase Additives (e.g., Formic Acid) adjust_ratio->add_modifier optimize_temp_flow Optimize Temperature and Flow Rate adjust_ratio->optimize_temp_flow add_modifier->optimize_temp_flow change_column->optimize_temp_flow No success Resolution Achieved (Rs ≥ 1.5) change_column->success Yes adjust_temp Incrementally Adjust Temperature (e.g., ± 5°C) optimize_temp_flow->adjust_temp Yes fail Consult Instrument/Column Manufacturer optimize_temp_flow->fail No adjust_flow Decrease Flow Rate (e.g., from 1.2 mL/min to 1.0 mL/min) adjust_temp->adjust_flow adjust_temp->success adjust_flow->success

Caption: A troubleshooting workflow for resolving co-eluting Abamectin epimers.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate Avermectin B1a and Avermectin B1b?

A1: Avermectin B1a and B1b are homologous isomers with very similar chemical structures and, consequently, similar physicochemical properties.[1] This results in comparable retention times on a reversed-phase HPLC column, often leading to co-elution or poor resolution.[1]

Q2: What is the most common HPLC column used for this separation?

A2: The most frequently used stationary phase for separating Avermectin isomers is C18 (octadecyl-silica).[1] However, it is important to note that C18 columns from different manufacturers can have varying selectivities due to differences in silica (B1680970) purity, particle size, and end-capping. If you are experiencing poor resolution, trying a C18 column from a different brand is a recommended troubleshooting step.[1]

Q3: My peaks are co-eluting. How can I improve the separation?

A3: To improve the separation of co-eluting peaks, you should focus on optimizing the selectivity (α) of your chromatographic system. This can be achieved by:

  • Adjusting the mobile phase composition: The ratio of organic solvents (acetonitrile and methanol) to water is a critical factor.[1] Systematically varying the proportions of these solvents can significantly impact the resolution. A mobile phase of acetonitrile, methanol, and water in a 53:35:12 (v/v/v) ratio has been shown to be effective for separating Abamectin and its epimer.[2]

  • Changing the stationary phase: As mentioned in Q2, not all C18 columns are the same. Trying a C18 column from a different manufacturer can alter the selectivity and improve separation.[1]

  • Adjusting the column temperature: Temperature can influence selectivity.[1] Experimenting with temperatures slightly above and below your current setting (e.g., in 5°C increments) may improve resolution.

Q4: I am observing peak tailing. What are the common causes and solutions?

A4: Peak tailing can be caused by several factors. Here are some common causes and their solutions:

  • Secondary interactions with the stationary phase: Basic analytes can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.

    • Solution: Lowering the mobile phase pH to around 3.0 with an additive like formic acid can protonate the silanols and reduce these interactions.[3]

  • Column contamination or blockage: Particulate matter from the sample or mobile phase can block the column inlet frit.

    • Solution: Reverse flushing the column (if permitted by the manufacturer) or replacing the column frit can resolve this issue. Using a guard column is a good preventative measure.

  • Column void: A void at the head of the column can cause peak distortion.

    • Solution: This usually requires replacing the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.

Q5: Can mobile phase additives help improve resolution?

A5: Yes, mobile phase additives can be beneficial. While many methods use a simple mixture of acetonitrile, methanol, and water, additives like formic acid or ammonium (B1175870) formate (B1220265) can alter the ionization of the analytes and their interaction with the stationary phase, potentially leading to better resolution.[1][4]

Quantitative Data on HPLC Parameters

The following tables summarize the impact of key HPLC parameters on the resolution of Abamectin and its epimer.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Methanol:Water, v/v/v)ColumnFlow Rate (mL/min)Temperature (°C)Observed OutcomeReference
53:35:12Phenomenex® Gemini C18 (150 x 4.6 mm, 5 µm)1.225Successful separation of Avermectin B1a and B1b[2]
Acetonitrile:Water (80:20) with 0.1% Phosphoric AcidWaters C18 (50 x 4.6 mm, 2.7 µm)1.5Not SpecifiedClear resolution between Avermectin B1b and B1a[5][6]
Methanol:Water (92:8)Not Specified1.040Used for analysis of derived Avermectins
Acetonitrile:0.1% Trifluoroacetic Acid in Water (Gradient)C181.030Optimal chromatographic separation of Abamectin[7]

Table 2: General Influence of HPLC Parameters on Resolution

ParameterChangeExpected Impact on ResolutionRationale
Mobile Phase Increase organic solvent %Decrease retention time, may decrease resolutionAnalytes elute faster, reducing interaction time with the stationary phase.
Decrease organic solvent %Increase retention time, may increase resolutionLonger interaction with the stationary phase can improve separation.
Change organic solvent (e.g., Acetonitrile vs. Methanol)Change in selectivity (α)Different solvents provide different interactions with the analyte and stationary phase.
Column Temperature IncreaseDecrease retention time, may increase or decrease resolutionAffects solvent viscosity and mass transfer. Can alter selectivity.[1]
DecreaseIncrease retention time, may improve resolutionSlower elution can lead to better separation for closely eluting compounds.
Flow Rate DecreaseIncrease analysis time, generally improves resolutionAllows more time for equilibrium between mobile and stationary phases.[1]
IncreaseDecrease analysis time, may decrease resolutionLess time for interaction can lead to peak broadening and poorer separation.
Column Length IncreaseIncrease resolutionIncreases the number of theoretical plates (efficiency).
Particle Size DecreaseIncrease resolutionSmaller particles lead to higher efficiency and sharper peaks.

Experimental Protocols

Protocol 1: HPLC Method for Separation of Abamectin and its Epimer

This protocol is based on a validated method that has demonstrated successful separation of Avermectin B1a and B1b.[2]

1. Instrumentation:

  • HPLC system with a quaternary pump and UV or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Phenomenex® Gemini C18 (150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v).[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 20 µL.[2]

  • Detection Wavelength: 250 nm.[2]

3. Sample Preparation:

  • Prepare a stock solution of Abamectin standard in methanol.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the elution of Avermectin B1b and B1a.

Experimental Workflow for Method Optimization

G cluster_1 Method Optimization Workflow prep_system Prepare HPLC System and Column prep_mobile_phase Prepare Initial Mobile Phase (e.g., ACN:MeOH:H2O 50:30:20) prep_system->prep_mobile_phase equilibrate Equilibrate System prep_mobile_phase->equilibrate inject_std Inject Abamectin Standard equilibrate->inject_std evaluate_res Evaluate Resolution (Rs) inject_std->evaluate_res adjust_mp Systematically Adjust Mobile Phase Ratio evaluate_res->adjust_mp Rs < 1.5 final_method Final Optimized Method evaluate_res->final_method Rs ≥ 1.5 adjust_mp->equilibrate adjust_temp Optimize Column Temperature adjust_mp->adjust_temp adjust_temp->equilibrate

Caption: A workflow for optimizing the HPLC method for Abamectin epimer separation.

References

Technical Support Center: Abamectin Storage and 2-epi-Abamectin Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage of Abamectin (B1664291) to minimize the formation of its stereoisomer, 2-epi-Abamectin. Elevated levels of this compound can impact the efficacy and safety profile of Abamectin-based products. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in monitoring and controlling this critical degradation product.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and analysis of Abamectin.

Issue Possible Cause Recommended Action
Increased levels of this compound detected in a stored sample. Improper Storage Temperature: Abamectin is sensitive to high temperatures, which can accelerate epimerization.Store Abamectin in a cool, dark, and dry place. For long-term storage, a temperature of -20°C is recommended. Avoid frequent temperature fluctuations.
Exposure to Light: Photodegradation can lead to the formation of various degradants, including isomers.Store Abamectin in its original, opaque container or in amber vials to protect it from light, especially UV radiation.[1]
Alkaline pH Conditions: The presence of alkaline substances can catalyze the epimerization of Abamectin to this compound.Ensure that storage containers are clean and free of any basic residues. If preparing solutions, use neutral or slightly acidic solvents and buffers.
Poor resolution between Abamectin and this compound peaks in HPLC analysis. Suboptimal HPLC Method: The mobile phase composition may not be suitable for separating the two isomers.Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile (B52724) and water.[2][3][4] Adjusting the ratio or adding a small amount of a modifier like trifluoroacetic acid can improve resolution.[5]
Incorrect Column Choice: The stationary phase of the HPLC column may not be appropriate for this separation.A C18 reversed-phase column is commonly used and effective for separating Abamectin and its related compounds.[2][3][4][5]
Appearance of unexpected peaks in the chromatogram. Sample Contamination: The sample may have been contaminated during handling or storage.Use clean glassware and high-purity solvents for sample preparation. Ensure the storage container is properly sealed.
Further Degradation: Abamectin may have degraded into other products besides this compound due to severe stress conditions (e.g., strong acid/base, high heat, or strong light exposure).Review storage conditions and handling procedures. Forced degradation studies can help identify potential degradation products.
Inconsistent analytical results. Improper Sample Preparation: Inconsistent sample dilution or extraction can lead to variable results.Follow a standardized and validated sample preparation protocol. Ensure accurate and consistent dilutions.
HPLC System Instability: Fluctuations in pump pressure, detector lamp intensity, or column temperature can affect results.Equilibrate the HPLC system until a stable baseline is achieved. Regularly perform system suitability tests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a stereoisomer of Abamectin, meaning it has the same chemical formula and connectivity of atoms but a different spatial arrangement at the C-2 position. It is a known degradation product of Abamectin.[6] The primary concern is that this compound has significantly lower biological activity compared to Abamectin.[6] Its presence in Abamectin formulations indicates degradation and can lead to reduced efficacy of the product.

Q2: What are the ideal storage conditions for Abamectin to minimize this compound formation?

A2: To minimize the formation of this compound, Abamectin should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 5°C and 30°C for short-term storage, while for long-term storage, -20°C is advisable. It is crucial to store it in a tightly sealed, opaque container to protect it from light and moisture.

Q3: How does temperature affect the rate of this compound formation?

A3: Higher temperatures significantly accelerate the rate of epimerization. Studies have shown that at elevated temperatures, such as 50°C and 60°C, the formation of this compound can become substantial.

Q4: Can pH influence the stability of Abamectin?

A4: Yes, pH plays a role in Abamectin stability. Abamectin is more susceptible to degradation, including epimerization to this compound, under alkaline conditions. It is relatively stable in neutral and slightly acidic conditions.

Q5: How can I quantify the amount of this compound in my Abamectin sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound.[2][3][4] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[2][3][4][5]

Quantitative Data on this compound Formation

The formation of this compound is influenced by several factors. The following table summarizes the impact of these factors on the degradation of Abamectin.

Factor Condition Observation Reference
Temperature 50°C and 60°CFormation of 2-epi-avermectin B1a was observed to be a major degradant in hydrolysis studies.
Light (Photodegradation) UV Light (254 nm)Abamectin degradation is efficient under UV light.
Natural Sunlight (in water)Half-life of less than a day.[1]
pH AlkalinePromotes the formation of this compound.
Neutral to Slightly AcidicAbamectin is relatively stable.

Experimental Protocols

Protocol 1: Quantification of this compound in a Stored Abamectin Sample by HPLC-UV

This protocol outlines the procedure for the quantitative analysis of this compound in a bulk Abamectin sample.

1. Materials and Reagents:

  • Abamectin reference standard

  • This compound reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Abamectin Stock Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of Abamectin reference standard and dissolve it in methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Abamectin stock solution with the mobile phase to achieve a range of concentrations that bracket the expected concentration in the sample.

4. Preparation of Sample Solution:

  • Accurately weigh a known amount of the stored Abamectin sample.

  • Dissolve the sample in methanol in a volumetric flask to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v).[8] The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

6. Analysis:

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks for Abamectin and this compound based on their retention times (determined from the reference standards or from previously validated methods).

  • Quantify the amount of Abamectin and this compound in the sample using the calibration curve.

7. Calculation: Calculate the percentage of this compound in the sample using the following formula:

Visualizations

Abamectin_Epimerization cluster_conditions Influencing Factors Abamectin Abamectin epi_Abamectin This compound Abamectin->epi_Abamectin Epimerization Temperature High Temperature Temperature->Abamectin Light UV Light Light->Abamectin pH Alkaline pH pH->Abamectin

Caption: Factors influencing the epimerization of Abamectin to this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standards dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Acetonitrile:Water) inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Abamectin & This compound calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

References

troubleshooting 2-epi-Abamectin peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of 2-epi-Abamectin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal chromatogram, a peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This is problematic for the analysis of this compound, a crucial epimer and potential degradation product of Abamectin (B1664291), for several reasons:

  • Reduced Resolution: Tailing can cause the this compound peak to merge with the main Abamectin peak or other closely eluting compounds, making accurate separation difficult.[3]

  • Inaccurate Quantification: Asymmetric peaks are difficult for chromatography software to integrate correctly, leading to unreliable and imprecise quantitative results.[3]

  • Lower Sensitivity: As the peak broadens and its height decreases, it becomes harder to detect low concentrations of this compound, impacting the limit of detection (LOD) and limit of quantitation (LOQ).

Q2: What are the most common causes of peak tailing for this compound?

A2: Peak tailing for this compound, like its parent compound, typically arises from a combination of chemical and physical factors in a reversed-phase HPLC system. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: This is a primary chemical cause. Residual silanol groups (Si-OH) on the surface of silica-based columns (like C18) can be acidic and negatively charged.[4][5] Abamectin and its epimers, which possess polar hydroxyl groups, can interact strongly with these sites, causing a secondary retention mechanism that results in tailing.[2][6][7]

  • Column Issues: Physical problems such as a partially blocked inlet frit, contamination of the column packing, or the formation of a void at the column inlet can distort the sample path and cause tailing for all peaks.[2][4][8]

  • Mobile Phase Problems: An improperly set pH, insufficient buffer concentration, or the absence of a suitable buffer can exacerbate silanol interactions.[3][8]

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[2][3]

  • Sample Solvent Mismatch: Using a sample solvent that is significantly stronger (more organic) than the mobile phase can cause poor peak shape.[3][8]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause peak broadening and tailing.[1][8]

Q3: How do I quantitatively measure peak tailing?

A3: Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . While calculation methods can vary slightly (e.g., measuring at 5% or 10% of peak height), the principle is the same. The USP (United States Pharmacopeia) Tailing Factor is a widely accepted metric.[1] A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Tailing Factor (Tf)Peak Shape InterpretationRecommendation
1.0Perfectly SymmetricalIdeal
1.0 - 1.2Good SymmetryAcceptable for most quantitative methods
1.2 - 1.5Minor TailingMay be acceptable, but optimization is recommended
> 1.5Significant TailingUnacceptable for most regulated methods; troubleshooting required[4]
> 2.0Severe TailingMethod failure; immediate corrective action needed[3]

Q4: What role does the HPLC column play in preventing peak tailing?

A4: The column is central to preventing peak tailing. For analytes like Abamectin that are prone to silanol interactions, column selection is critical.

  • Use End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" are highly recommended. End-capping chemically treats most of the residual silanol groups, making them less available for secondary interactions.[2][3][4][9]

  • Consider Alternative Stationary Phases: If tailing persists on standard C18 columns, consider columns with different surface chemistry, such as those with polar-embedded groups or hybrid silica-polymer materials, which are designed to shield silanol activity and provide better peak shape for polar or basic compounds.[1]

Q5: How does mobile phase pH affect the peak shape of this compound?

A5: Mobile phase pH is one of the most powerful tools for controlling peak shape, especially for compounds susceptible to silanol interactions.[5] Silanol groups on silica are acidic and become increasingly ionized (negatively charged) at a pH above approximately 3.0.[1][4]

  • Low pH Operation (pH < 3.0): By operating at a low pH, the silanol groups remain protonated (neutral, Si-OH), which minimizes the strong ionic interaction with the analyte.[3][4][9] This is often the most effective strategy to reduce peak tailing for compounds like Abamectin.

  • Analyte pKa: While a definitive pKa for Abamectin is not readily cited, its structure contains multiple hydroxyl groups making it sensitive to hydrogen bonding.[10] The use of acidic modifiers in many published methods suggests that controlling silanol activity is key.[11][12] Operating the mobile phase at a pH far from the analyte's pKa ensures a single ionic form, which also contributes to sharper peaks.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

TroubleshootingWorkflow Start Observe Peak Tailing for This compound Decision1 Are ALL peaks in the chromatogram tailing? Start->Decision1 SystemicIssue Systemic Issue Likely Decision1->SystemicIssue Yes AnalyteSpecificIssue Analyte-Specific Issue Likely Decision1->AnalyteSpecificIssue No, only Abamectin and related peaks CheckConnections Step 1: Check System Connections - Inspect tubing for proper fit. - Minimize tubing length/ID. SystemicIssue->CheckConnections CheckFrit Step 2: Check Column Frit/Inlet - Is backpressure high? - A blocked frit or column void may be present. CheckConnections->CheckFrit FlushColumn Action: Backflush column to waste or replace guard/analytical column. CheckFrit->FlushColumn CheckMobilePhase Step 1: Evaluate Mobile Phase - Is pH optimal (e.g., < 3.0)? - Is buffer concentration sufficient (10-50 mM)? AnalyteSpecificIssue->CheckMobilePhase OptimizeMobilePhase Action: Adjust pH with acid (e.g., 0.1% TFA or Formic Acid). Increase buffer strength. CheckMobilePhase->OptimizeMobilePhase CheckOverload Step 2: Check for Column Overload - Is sample concentration too high? OptimizeMobilePhase->CheckOverload DiluteSample Action: Dilute sample 10-fold and re-inject. Does peak shape improve? CheckOverload->DiluteSample CheckSolvent Step 3: Check Sample Solvent - Is sample solvent stronger than mobile phase? DiluteSample->CheckSolvent MatchSolvent Action: Dissolve sample in mobile phase or a weaker solvent. CheckSolvent->MatchSolvent CheckColumnChem Step 4: Evaluate Column Chemistry - Are you using a modern, end-capped column? MatchSolvent->CheckColumnChem ChangeColumn Action: Switch to a high-purity, base-deactivated or polar-embedded column. CheckColumnChem->ChangeColumn

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

SilanolInteraction cluster_0 Condition 1: Mid-Range pH (pH > 3) cluster_1 Condition 2: Low pH (pH < 3) Analyte_HighpH Analyte (A) (e.g., Abamectin) Interaction Strong Secondary Interaction (Ionic/Polar) Analyte_HighpH->Interaction Unwanted Retention Silanol_Ionized Ionized Silanol (Si-O⁻) (Active Site) Silanol_Ionized->Interaction TailingPeak Result: PEAK TAILING Interaction->TailingPeak Analyte_LowpH Analyte (A) NoInteraction Minimal Secondary Interaction Analyte_LowpH->NoInteraction Primary Retention Only Silanol_Protonated Protonated Silanol (Si-OH) (Deactivated Site) Silanol_Protonated->NoInteraction SymmetricPeak Result: SYMMETRICAL PEAK NoInteraction->SymmetricPeak

Caption: Mechanism of peak tailing and its mitigation by lowering mobile phase pH.

Experimental Protocols & Data

Data Presentation: Recommended HPLC Conditions

This table summarizes typical starting conditions for the analysis of Abamectin and its related compounds based on published methods.[11][12][13][14] Optimization will be required for specific applications.

ParameterRecommended ConditionRationale / Notes
Column C18, End-Capped (e.g., 150 x 4.6 mm, 5 µm)Provides good hydrophobic retention. End-capping is crucial to minimize silanol interactions.[3][9]
Mobile Phase Acetonitrile:Water or Methanol:Water mixturesACN often provides better efficiency. A typical starting ratio is 80:20 (v/v) ACN:Water.[11][14]
Modifier/Additive 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in the aqueous portionLowers mobile phase pH to < 3.0 to protonate silanols and reduce peak tailing.[9][12]
Flow Rate 1.0 - 1.5 mL/minA good starting point for a 4.6 mm ID column.
Column Temperature 25 - 30 °CMaintaining a consistent temperature improves reproducibility.
Detection UV at ~245-250 nmAbamectin has a strong absorbance in this range.[13]
Injection Volume 10 - 20 µLKeep volume low to prevent band broadening.
Sample Solvent Mobile Phase or a weaker solventDissolving the sample in the initial mobile phase is ideal to prevent peak distortion.[3][8]
Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound by suppressing silanol interactions.

Methodology:

  • Prepare Stock Solutions:

    • Prepare the organic phase of your mobile phase (e.g., HPLC-grade Acetonitrile).

    • Prepare the aqueous phase (e.g., HPLC-grade water).

    • Prepare 1% solutions of acidic modifiers like Formic Acid or Trifluoroacetic Acid (TFA).

  • Prepare Test Mobile Phases:

    • Prepare a baseline mobile phase (e.g., 80:20 ACN:Water) without any modifier.

    • Prepare a second mobile phase by adding 0.1% Formic Acid to the aqueous portion before mixing with ACN. This will typically result in a pH of ~2.7.

    • Prepare a third mobile phase by adding 0.1% TFA to the aqueous portion. This will result in a pH of ~2.0.

  • Systematic Analysis:

    • Equilibrate the HPLC system and column with the baseline mobile phase for at least 30 minutes or until the baseline is stable.

    • Inject a standard solution of Abamectin containing this compound. Record the chromatogram.

    • Flush the system and re-equilibrate with the Formic Acid mobile phase. Repeat the injection.

    • Flush the system and re-equilibrate with the TFA mobile phase. Repeat the injection.

  • Evaluation:

    • Compare the peak shape (Tailing Factor) of the this compound peak from the three runs. A significant improvement in symmetry is expected with the acidified mobile phases.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing and high backpressure.

Methodology:

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Reverse the Column: Connect the column outlet to the pump outlet. This will flush contaminants from the inlet frit.

  • Systematic Flush Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 20 column volumes for each solvent. A typical sequence for a C18 column is:

    • Mobile Phase (without buffer salts): To remove any precipitated buffer.

    • 100% Water (HPLC-grade): To remove polar contaminants.

    • 100% Acetonitrile: To remove moderately non-polar contaminants.

    • 100% Isopropanol: To remove strongly non-polar contaminants.

    • 100% Acetonitrile: To prepare for re-equilibration.

  • Re-installation and Equilibration:

    • Return the column to its original orientation (inlet to injector, outlet to detector).

    • Equilibrate the column with the analytical mobile phase, starting with a low flow rate and gradually increasing to the method setpoint. Continue until a stable baseline is achieved.

  • Performance Check: Inject a standard to confirm that peak shape and retention time have been restored. If the problem persists, the column may be permanently damaged and require replacement.[2]

Protocol 3: Sample Dilution Study for Overload Diagnosis

Objective: To determine if peak tailing is caused by mass overload of the column.

Methodology:

  • Prepare a Sample Series: Prepare the analytical sample at its normal concentration. Then, create a series of dilutions, for example, a 1:5 and a 1:10 dilution, using the same sample solvent.

  • Inject and Analyze:

    • Inject the standard concentration sample and record the chromatogram.

    • Inject the 1:5 dilution.

    • Inject the 1:10 dilution.

  • Evaluate Peak Shape:

    • Carefully examine the Tailing Factor and retention time of the this compound peak for each injection.

    • If overload is the cause: You will observe a significant improvement in peak symmetry (Tailing Factor will decrease towards 1.0) and a potential slight increase in retention time as the concentration decreases.[2]

    • If overload is not the cause: The peak shape will remain poor and the Tailing Factor will be consistent across all dilutions.

References

Technical Support Center: Optimization of Extraction Methods for 2-epi-Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-epi-Abamectin. As this compound is a degradation product of Abamectin (B1664291), the following protocols and optimization strategies are based on established methods for Abamectin and related avermectins, which are expected to have similar chemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for extracting this compound from complex matrices?

A1: The most prevalent and effective methods for extracting Abamectin and its isomers, which are applicable to this compound, include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1] The choice of method often depends on the matrix type (e.g., soil, animal tissue, fruits), the desired level of sample cleanup, and the analytical instrumentation available.[1]

Q2: Why can the extraction of this compound be challenging in complex matrices?

A2: Complex matrices such as soil, animal tissues, and agricultural products contain numerous interfering compounds like fats, pigments, and proteins.[1] These interferences can lead to "matrix effects" in sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), causing ion suppression or enhancement that can negatively impact the accuracy and sensitivity of quantification.[1][2]

Q3: How can I minimize matrix effects during the analysis of this compound?

A3: To mitigate matrix effects, several strategies can be employed. A dispersive solid-phase extraction (d-SPE) cleanup step is often incorporated into QuEChERS methods.[1] Additionally, the use of matrix-matched calibration standards is highly recommended to compensate for any remaining matrix-induced signal suppression or enhancement, ensuring more accurate quantification.[1][3] Optimizing the chromatographic separation to isolate the analyte from co-eluting matrix components is also a crucial step.[2]

Q4: What are the typical recovery rates I can expect for Abamectin and its related compounds?

A4: Recovery rates can vary significantly depending on the matrix and the extraction method used. For instance, a combined SPE and dispersive liquid-liquid microextraction method for abamectin in citrus fruits reported relative recoveries ranging from 87% to 96%.[1] For the analysis of various avermectins in milk using a QuEChERS method, recoveries ranged from 75.0% to 122.0%.[4] In soybean roots, a QuEChERS-based method yielded recoveries between 99% and 106%.[3]

Q5: What are the key parameters to optimize for Solid-Phase Extraction (SPE)?

A5: For optimal SPE performance, several parameters should be carefully considered and optimized. These include the choice of sorbent material (e.g., C8, C18), the pH of the sample, the sample loading flow rate, the composition and volume of the washing solvent to remove interferences, and the composition and volume of the elution solvent to recover the analyte.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete extraction from the sample matrix.- Increase the vigor or duration of shaking/vortexing during the initial extraction step. - Consider using a solvent mixture with a different polarity. For avermectins, acetonitrile (B52724) is a common choice, sometimes mixed with isopropanol (B130326) to improve efficiency for certain compounds.[7][8] - For soil samples, ensure the sample is homogenous and consider a pre-wetting step.
Analyte loss during cleanup steps.- Ensure the chosen SPE sorbent is appropriate for your analyte and matrix; C18 and C8 are commonly used for avermectins.[1][5] - Optimize the washing step of the SPE protocol to avoid eluting the analyte along with interferences.[6] - In LLE, ensure complete phase separation and avoid discarding the analyte-containing layer.
Degradation of the analyte.- Avermectins can be sensitive to light and high temperatures.[9] Protect samples from light and avoid high temperatures during extraction and solvent evaporation steps.
Poor Chromatographic Peak Shape Matrix components co-eluting with the analyte.- Improve the sample cleanup procedure. A dispersive SPE (d-SPE) step in QuEChERS can be very effective.[1] - Optimize the HPLC/UHPLC gradient to better separate the analyte from interferences.[2]
Inappropriate reconstitution solvent.- Ensure the final extract is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Insufficient removal of co-extracted matrix components.- Incorporate a d-SPE cleanup step with appropriate sorbents (e.g., PSA, C18, GCB) in your QuEChERS protocol.[10] - For SPE, optimize the washing step to remove as many interfering compounds as possible without losing the analyte.[6]
Co-elution of phospholipids (B1166683) or other interfering substances.- Adjust the chromatographic method to separate the analyte from regions where matrix components typically elute.[11] - Use matrix-matched standards or a stable isotope-labeled internal standard to compensate for matrix effects.[3][11]
Inefficient Phase Separation in LLE or QuEChERS Formation of an emulsion.- Add more salt (e.g., NaCl, MgSO4) to the aqueous phase to promote phase separation.[1] - Centrifuge at a higher speed or for a longer duration.[1] - Chilling the sample can sometimes help to break up emulsions.[1]

Quantitative Data Summary

Table 1: Recovery of Avermectins using QuEChERS with LC-MS/MS

MatrixAnalyte(s)Recovery (%)RSD (%)Reference
MilkIvermectin, Abamectin, Doramectin, Eprinomectin, Moxidectin, Diflubenzuron75.0 - 122.0< 8.0[4]
Soybean RootsAbamectin99 - 1063 - 9 (intraday)[3]
Meat (Bovine)Ivermectin, Abamectin, Emamectin, Eprinomectin, Doramectin, MoxidectinSuitable for analysis at 2.5 µg/kg-[12]
Soybean, Bean, MaizeAbamectin, Doramectin, Emamectin, Eprinomectin, Ivermectin> 70 (with optimized solvent)< 20[7]

Table 2: Recovery of Avermectins using Solid-Phase Extraction (SPE)

MatrixAnalyte(s)Recovery (%)MethodReference
SoilIvermectin, Abamectin, Doramectin, Eprinomectin, Moxidectin73 - 85Online SPE-UHPLC-MS/MS[5]
Citrus FruitsAbamectin87 - 96SPE combined with DLLME[1]
SoilAbamectin53.6 (B1a), 36.8 (B1b)ASE followed by HPLC-MS/MS[13]

Experimental Protocols

Protocol 1: QuEChERS Method for Extraction from Solid Matrices (e.g., Soil, Fruits)

This protocol is a general guideline and should be optimized for your specific matrix and analytical system.

  • Sample Preparation:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[10]

    • For dry samples like soil, add a specific amount of water to rehydrate before extraction.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[10]

    • If using an internal standard, add it at this stage.[10]

    • Shake vigorously for 1 minute.[10]

    • Add a QuEChERS salt packet (commonly containing MgSO₄, NaCl, and citrate (B86180) buffers) and shake vigorously for another minute.[10]

    • Centrifuge at ≥3000 rpm for 5 minutes.[10]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 25 mg PSA and 150 mg MgSO₄ per mL of extract).[10] The choice of sorbents depends on the matrix; for fatty matrices, C18 may be included.

    • Vortex for 30 seconds to 1 minute.[10]

    • Centrifuge at a high speed for 5 minutes.[10]

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for analysis by LC-MS/MS or another suitable technique.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water) or Soil Extracts

This protocol is a general guideline for offline SPE and requires optimization.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • For aqueous samples, pass the sample through the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • For soil extracts (e.g., methanol extract), dilute the extract with water before loading to ensure analyte retention.[5]

  • Washing:

    • Wash the cartridge with a weak solvent mixture to remove interferences without eluting the analyte. For example, pass 5 mL of a water/methanol mixture (e.g., 90:10 v/v).

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the analyte with a small volume of a strong organic solvent. For avermectins, this could be 2-5 mL of acetonitrile or methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample Homogenized Sample Weighing Weighing & Addition of Water (if needed) Sample->Weighing AddSolvent Add Acetonitrile (+ Internal Standard) Weighing->AddSolvent Shake1 Vigorous Shaking AddSolvent->Shake1 AddSalts Add QuEChERS Salts Shake1->AddSalts Shake2 Vigorous Shaking AddSalts->Shake2 Centrifuge1 Centrifugation Shake2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbent Add d-SPE Sorbent Transfer->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: General workflow for QuEChERS extraction of this compound.

Troubleshooting_Logic Start Low Analyte Recovery? CheckExtraction Optimize Extraction Step (Solvent, Shaking Time/Vigor) Start->CheckExtraction Yes MatrixEffects High Matrix Effects? Start->MatrixEffects No CheckCleanup Review Cleanup Step (SPE Sorbent, Washing/Elution Solvents) CheckExtraction->CheckCleanup CheckExtraction->MatrixEffects Still Low CheckDegradation Assess Analyte Stability (Light/Temperature Exposure) CheckCleanup->CheckDegradation CheckDegradation->MatrixEffects Still Low ImproveCleanup Enhance Sample Cleanup (d-SPE, SPE Optimization) MatrixEffects->ImproveCleanup Yes End Problem Resolved MatrixEffects->End No OptimizeLC Optimize Chromatography ImproveCleanup->OptimizeLC UseMatrixMatched Use Matrix-Matched Standards or IS OptimizeLC->UseMatrixMatched UseMatrixMatched->End

Caption: Troubleshooting logic for low recovery and matrix effects.

References

Technical Support Center: Method Validation for 2-epi-Abamectin Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 2-epi-Abamectin impurity testing. The information is tailored for researchers, scientists, and drug development professionals working with Abamectin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity to monitor?

A1: this compound is a degradation product of Abamectin, specifically an epimer of Avermectin B1a. It is formed through the epimerization at the C-2 position of the Avermectin molecule, often catalyzed by basic conditions. Monitoring and controlling this impurity is crucial as it has significantly lower biological activity compared to the parent compound, Abamectin. Its presence at levels above the qualified threshold could indicate degradation of the active pharmaceutical ingredient (API), potentially impacting the efficacy and safety of the final product.

Q2: What is the most common analytical technique for testing this compound?

A2: The most prevalent and recommended analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection. Reversed-phase HPLC using a C18 column is typically employed to separate this compound from Abamectin B1a, Abamectin B1b, and other related substances.

Q3: What are the key validation parameters to be considered for this method?

A3: According to ICH guidelines (Q2(R1)), the key validation parameters for an impurity testing method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving this compound from Abamectin B1a, B1b, and other potential impurities or degradation products.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution Between this compound and Abamectin B1a

Possible Causes:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous phase is critical for the separation of these closely related compounds.

  • Suboptimal Column Chemistry: Not all C18 columns offer the same selectivity for epimers.

  • Incorrect Column Temperature: Temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase.

Solutions:

  • Optimize Mobile Phase:

    • Adjust the acetonitrile/methanol (B129727) and water ratio. A slight decrease in the organic phase composition can increase retention and improve resolution.

    • Consider adding a small percentage of a different organic modifier, like methanol if using acetonitrile, to alter selectivity.

  • Screen Different C18 Columns: Try C18 columns from different manufacturers as variations in silica (B1680970) backbone, end-capping, and carbon load can significantly impact selectivity for epimers.

  • Adjust Column Temperature: Experiment with temperatures between 25°C and 40°C. A lower temperature may enhance resolution.

Issue 2: Peak Tailing for Abamectin and its Impurities

Possible Causes:

  • Secondary Interactions with Residual Silanols: Active silanol (B1196071) groups on the silica surface of the column can interact with the analytes, causing peak tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Incompatible Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

Solutions:

  • Mobile Phase Modification: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.

  • Use a Modern, High-Purity Silica Column: Newer generation HPLC columns are made with higher purity silica and are better end-capped, reducing the presence of active silanols.

  • Reduce Sample Concentration: Dilute the sample and reinject.

  • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a solvent of similar or weaker elution strength.

Issue 3: Inaccurate or Non-Reproducible Quantification

Possible Causes:

  • Standard and Sample Instability: Abamectin and its isomers can be susceptible to degradation, especially when exposed to light and high temperatures.

  • Incomplete Sample Extraction: Inefficient extraction from the sample matrix will lead to lower than expected results.

  • Instrumental Issues: Fluctuations in pump flow rate, detector lamp intensity, or injector precision can lead to variability.

Solutions:

  • Protect Solutions from Light and Heat: Prepare standards and samples fresh and store them in amber vials, away from direct light and heat.

  • Optimize Extraction Procedure: Ensure the extraction solvent and technique are validated for efficiency. Sonication or vigorous vortexing may be required.

  • Perform System Suitability Tests: Before running the sequence, perform system suitability tests to ensure the HPLC system is performing correctly. This includes checking for retention time precision, peak area precision, tailing factor, and theoretical plates.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of Abamectin and its impurities.

Table 1: Linearity and Range

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Abamectin B1a0.1 - 150> 0.999
Abamectin B1b0.05 - 25> 0.999
This compound0.05 - 10> 0.998

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (µg/mL)Recovery (%)RSD (%) - RepeatabilityRSD (%) - Intermediate Precision
This compound0.198.5< 2.0< 3.0
1.0101.2< 1.5< 2.5
5.099.8< 1.0< 2.0

Table 3: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.0150.05

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a typical stability-indicating HPLC method for the determination of this compound in the presence of Abamectin.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: Acetonitrile, Methanol, and Water in a gradient elution. A typical starting gradient could be 40:30:30 (ACN:MeOH:H₂O) progressing to a higher organic concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Prepare a stock solution of Abamectin reference standard in methanol.

  • From the stock solutions, prepare working solutions at various concentrations for linearity, accuracy, and precision studies.

3. Sample Preparation:

  • Accurately weigh a portion of the sample containing Abamectin.

  • Dissolve the sample in methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon filter before injection.

4. Forced Degradation Study:

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on the Abamectin sample. This involves subjecting the sample to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours (this condition is known to generate this compound)

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days

Analyze the stressed samples using the HPLC method to demonstrate that the this compound peak is well-resolved from any degradation products and the main Abamectin peaks.

Visualizations

MethodValidationWorkflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Development & Validation Execution cluster_analysis 3. Data Analysis & Reporting A Define Validation Parameters (ICH Q2(R1)) B Procure Reference Standards (Abamectin, this compound) A->B C Prepare HPLC System B->C D Method Optimization (Specificity, Resolution) C->D E Linearity & Range D->E J Forced Degradation Study D->J F Accuracy (Recovery Studies) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ Determination G->H I Robustness Testing H->I K Analyze Data I->K J->K L Compile Validation Report K->L

Caption: A workflow for the validation of an analytical method for this compound impurity testing.

TroubleshootingLogic cluster_resolution Poor Resolution cluster_peakshape Peak Tailing cluster_quantification Inaccurate Quantification Start HPLC Analysis Issue Res_Check Check Mobile Phase Start->Res_Check PS_Check Check for Secondary Interactions Start->PS_Check Quant_Check Check for Instability Start->Quant_Check Res_Sol1 Adjust Organic/Aqueous Ratio Res_Check->Res_Sol1 Yes Res_Sol2 Try Different C18 Column Res_Check->Res_Sol2 No Res_Sol1->Res_Sol2 Res_Sol3 Optimize Temperature Res_Sol2->Res_Sol3 PS_Sol1 Add Mobile Phase Modifier (TEA) PS_Check->PS_Sol1 Yes PS_Sol2 Use High-Purity Silica Column PS_Check->PS_Sol2 No PS_Sol1->PS_Sol2 PS_Sol3 Reduce Sample Concentration PS_Sol2->PS_Sol3 Quant_Sol1 Protect Solutions from Light/Heat Quant_Check->Quant_Sol1 Yes Quant_Sol2 Verify Extraction Efficiency Quant_Check->Quant_Sol2 No Quant_Sol1->Quant_Sol2 Quant_Sol3 Perform System Suitability Quant_Sol2->Quant_Sol3

Caption: A troubleshooting decision tree for common HPLC issues in this compound analysis.

Technical Support Center: Analysis of 2-epi-Abamectin and its Degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 2-epi-Abamectin and other degradants during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is a stereoisomer of Abamectin (B1664291), an active pharmaceutical ingredient (API). It is a significant degradation product that can form under alkaline conditions.[1][2] During stability studies or in certain formulations, the parent Abamectin molecule can undergo epimerization at the C-2 position, leading to the formation of this compound.

Q2: Which degradants are known to co-elute with this compound?

A2: One of the most common and challenging co-elution issues involves this compound and the regioisomer Δ2,3-Abamectin.[2][3] Due to their similar physicochemical properties, these two compounds often have very close retention times in reversed-phase HPLC, leading to peak overlap. Other potential co-eluting species can include various isomers and degradation products formed under stress conditions such as heat, light, and oxidation.

Q3: Why is the separation of this compound from other degradants important?

A3: Accurate quantification of this compound and other degradants is crucial for several reasons. In pharmaceutical quality control, it is essential to monitor the levels of impurities and degradation products to ensure the safety and efficacy of the drug product. Regulatory agencies require the separation and quantification of these related substances. Furthermore, understanding the degradation pathways of Abamectin is vital for developing stable formulations.

Troubleshooting Guide: Co-elution of this compound

This guide provides a systematic approach to resolving co-elution issues involving this compound and other degradants.

Problem: My chromatogram shows a single, broad, or shouldered peak where this compound is expected.

This is a common indication of co-elution, likely with Δ2,3-Abamectin or other closely related degradants. The following steps can help you troubleshoot and resolve this issue.

Step 1: Confirm Co-elution
  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis across the peak . A non-homogenous spectrum across the peak is a strong indicator of co-eluting compounds.

  • LC-MS Analysis: If available, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to confirm co-elution. Even if the compounds are not chromatographically separated, the mass spectrometer can detect the presence of multiple species with different mass-to-charge ratios (m/z) under the same chromatographic peak. Abamectin and its degradation products, being isomers, will have similar masses, but high-resolution mass spectrometry may reveal subtle differences.[2][3]

Step 2: Method Optimization

If co-elution is confirmed, the next step is to optimize your chromatographic method to improve resolution.

  • Adjusting the Organic Modifier: The choice and composition of the organic solvent in the mobile phase can significantly impact selectivity. If you are using acetonitrile (B52724), try switching to methanol (B129727) or a combination of both. The different solvent properties can alter the interactions between the analytes and the stationary phase, potentially improving separation.

  • Modifying the pH: While Abamectin is sensitive to alkaline conditions, slight adjustments to the mobile phase pH (within a stable range for the column and analyte) can influence the ionization state of the degradants and improve separation. Adding a small amount of a modifier like formic acid or acetic acid is a common practice.

  • Ternary or Quaternary Mobile Phases: Introducing a third or fourth solvent to the mobile phase, such as isopropanol (B130326) or tetrahydrofuran (B95107) (ensure system compatibility), can provide different selectivities.

  • Change Column Selectivity: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase chemistry is often the most effective solution. If you are using a standard C18 column, consider a phenyl-hexyl, a polar-embedded, or a different type of C18 column with alternative bonding or end-capping. These different stationary phases will offer unique interactions with the analytes.

  • Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Try decreasing the column temperature to potentially increase retention and improve resolution. Conversely, in some cases, increasing the temperature might enhance efficiency and separation.

Step 3: Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for addressing the co-elution of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Co-elution start Start: Suspected Co-elution of this compound confirm Confirm Co-elution (Peak Purity / LC-MS) start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution optimize_mp Optimize Mobile Phase (Organic Modifier, pH) is_coelution->optimize_mp Yes no_coelution End: Investigate Other Peak Shape Issues is_coelution->no_coelution No resolution_ok1 Resolution Acceptable? optimize_mp->resolution_ok1 change_column Change Column Chemistry (e.g., Phenyl-Hexyl, Polar-Embedded) resolution_ok1->change_column No end_success End: Resolution Achieved resolution_ok1->end_success Yes resolution_ok2 Resolution Acceptable? change_column->resolution_ok2 adjust_temp Adjust Column Temperature resolution_ok2->adjust_temp No resolution_ok2->end_success Yes resolution_ok3 Resolution Acceptable? adjust_temp->resolution_ok3 resolution_ok3->end_success Yes end_fail End: Further Method Development Required resolution_ok3->end_fail No

Troubleshooting workflow for co-elution.

Data Presentation

The following tables summarize quantitative data from different analytical methods that have been successfully used to separate Abamectin and its degradants.

Table 1: HPLC Methods for Separation of Abamectin and Degradants

ParameterMethod 1Method 2Method 3
Column Prodigy C18 (250 x 4.6 mm, 5 µm)[1][4]ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm)Qualisil BDS C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase A Water5 mM NH4OAc (pH 9.5)0.1% Ortho Phosphoric Acid in Water
Mobile Phase B Methanol:Acetonitrile (34:51 v/v)[1][4]Acetonitrile:Methanol:Dichloromethane (52:40.5:7.5 v/v/v)Acetonitrile
Gradient Isocratic (15:85, A:B)[1][4]GradientIsocratic (20:80, A:B)[5]
Flow Rate 1.0 mL/min1.6 mL/min1.0 mL/min[5]
Detection UV at 245 nmUV at 245 nmUV at 230 nm[5]
Column Temp. Ambient45 °CAmbient

Table 2: Retention Times of Abamectin and Key Degradants

CompoundMethod 1 (min)
Abamectin B1a~10.5[1]
This compound~9.0[1]
Δ2,3-Abamectin~8.2[1]

Note: Retention times are approximate and can vary based on the specific instrument, column lot, and exact experimental conditions.

Experimental Protocols

Method 1: Isocratic HPLC-UV for Abamectin and Key Degradants[1][4]

This method is suitable for the baseline separation of Abamectin B1a, this compound, and Δ2,3-Abamectin.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Prodigy C18 column (250 x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Abamectin reference standard and samples.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, methanol, and acetonitrile in a ratio of 15:34:51 (v/v/v). The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and standards.

  • Identify the peaks based on the retention times of the reference standards.

Visualization of Abamectin Degradation Pathway

The following diagram illustrates the formation of this compound and Δ2,3-Abamectin from the parent Abamectin molecule under alkaline conditions.

Degradation_Pathway Simplified Degradation Pathway of Abamectin Abamectin Abamectin Two_epi This compound Abamectin->Two_epi Epimerization Delta23 Δ2,3-Abamectin Abamectin->Delta23 Isomerization Condition Alkaline Conditions Condition->Abamectin

Formation of key Abamectin degradants.

References

Validation & Comparative

A Comparative Analysis of Abamectin and 2-epi-Abamectin Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of Abamectin and its degradation product, 2-epi-Abamectin. Abamectin, a widely used insecticide and anthelmintic, is a mixture of avermectins, primarily composed of avermectin (B7782182) B1a and a smaller portion of avermectin B1b.[1][2] Its environmental degradation, particularly through photolysis, can lead to the formation of various isomers, including this compound.[3] Understanding the comparative toxicity of the parent compound and its degradation products is crucial for a comprehensive environmental and health risk assessment.

While extensive toxicological data is available for Abamectin, information on this compound is notably scarce. This guide summarizes the existing data for both compounds, highlighting the current knowledge gaps and providing a framework for future research.

Quantitative Toxicity Data

The following tables present a summary of the available quantitative toxicity data for Abamectin and the limited data for this compound.

Table 1: Mammalian Acute Toxicity

CompoundTest SpeciesRouteLD50Reference
Abamectin RatOral10 - 11 mg/kg[2][4]
MouseOral13.6 - 23.8 mg/kg[4]
RabbitDermal>2000 mg/kg[5]
This compound Data Not AvailableOralData Not Available
Data Not AvailableDermalData Not Available

Table 2: Aquatic Toxicity

CompoundTest SpeciesExposure DurationLC50 / EC50Reference
Abamectin Oncorhynchus mykiss (Rainbow Trout)96 hours3.2 µg/L[4]
Lepomis macrochirus (Bluegill Sunfish)96 hours9.6 µg/L[2]
Daphnia magna (Water Flea)48 hours0.34 µg/L[4]
This compound Data Not AvailableData Not AvailableData Not Available

Table 3: Invertebrate Toxicity

CompoundTest SpeciesTest TypeLC50Reference
Abamectin Tetranychus urticae (Two-spotted spider mite)Contact~0.04 ppm (approx. 100x more potent than this compound)[3]
This compound Tetranychus urticae (Two-spotted spider mite)Contact4 ppm[6]

Table 4: In Vitro Cytotoxicity

CompoundCell LineAssayIC50Reference
Abamectin Flounder Gill (FG) cellsGrowth InhibitionInhibitory at 5-20 µmol/L[7]
Chinese Hamster Ovary (CHOK1) cellsNeutral Red IncorporationMost cytotoxic compared to chlorfenapyr (B1668718) and imidacloprid (B1192907)[8]
This compound Data Not AvailableData Not AvailableData Not Available

Mechanism of Action and Toxicological Profile

Abamectin:

Abamectin's primary mode of action is neurotoxicity.[9] It acts as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates, leading to an increased influx of chloride ions into nerve and muscle cells.[9][10] This causes hyperpolarization of the cell membrane, resulting in paralysis and eventual death of the target organism.[10][11] Abamectin can also interact with gamma-aminobutyric acid (GABA) receptors, further contributing to its neurotoxic effects.[10][12] While Abamectin has a lower affinity for mammalian GABA receptors and generally does not cross the blood-brain barrier effectively, at high doses, it can cause central nervous system depression, tremors, and other neurotoxic symptoms in mammals.[2][11]

Studies have also indicated that Abamectin can induce cytotoxicity. For instance, it has been shown to inhibit cell proliferation in a flounder gill cell line and was found to be the most cytotoxic among three tested pesticides in Chinese hamster ovary (CHOK1) cells.[7][8]

This compound:

Specific information on the mechanism of action of this compound is not available in the reviewed literature. As an isomer of Abamectin, it is presumed to have a similar target site (GluCls and GABA receptors). However, the significant decrease in its potency against the two-spotted spider mite suggests that the stereochemical change at the C2 position likely reduces its binding affinity to these receptors.[10]

A Note on Photodegradation Products:

The lack of data on this compound is a significant gap. However, studies on another major photodegradation product, 8,9-Z-abamectin, have been conducted. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that the 8,9-Z isomer is of no greater toxicity than the parent Abamectin.[13] Acute oral toxicity studies in mice showed LD50 values for 8,9-Z-abamectin B1a to be 217 mg/kg in CD-1 mice and 20 mg/kg in CF-1 mice. While not directly comparable to this compound, this suggests that photodegradation may lead to compounds with altered, and in some cases potentially reduced, toxicity.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are descriptions of standard, widely accepted protocols for key toxicity assays, which would be suitable for a comparative analysis of these two compounds.

Acute Oral Toxicity (Following OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Animal Selection: Healthy, young adult rats or mice of a single sex (typically females, as they are often more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are acclimatized to the laboratory environment for at least 5 days before the study.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Administration: A single dose of the test substance is administered to the animals by gavage.

  • Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing is done sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Main Study: Based on the sighting study, groups of animals (typically 5 per group) are dosed at one or more fixed dose levels.

  • Observation: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and then periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The study allows for the classification of the substance into a toxicity category based on the observed signs of toxicity and mortality at the fixed dose levels.

Aquatic Toxicity - Acute Immobilisation Test with Daphnia magna (Following OECD Guideline 202)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Test Medium: A defined synthetic freshwater is used as the test medium.

  • Test Design: Daphnids are exposed to a range of concentrations of the test substance in the test medium for 48 hours. A control group without the test substance is also included.

  • Exposure Conditions: The test is conducted in glass vessels under controlled temperature (20 ± 1°C) and lighting conditions.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The results are used to calculate the median effective concentration (EC50), which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.

In Vitro Cytotoxicity - Neutral Red Uptake Assay

This assay assesses the viability of cells after exposure to a test substance.

  • Cell Culture: A suitable cell line (e.g., human or animal-derived) is cultured in 96-well plates until a semi-confluent monolayer is formed.

  • Exposure: The culture medium is replaced with medium containing various concentrations of the test substance. A control group with the vehicle only is included. The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.

  • Dye Extraction: After incubation, the cells are washed, and a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to extract the dye from the lysosomes.

  • Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (around 540 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to calculate the concentration of the test substance that inhibits cell viability by 50% (IC50).

Visualizations

Signaling Pathway: Neurotoxicity of Avermectins

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Muscle Cell Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds Cl_ion Cl- GluCl->Cl_ion Influx GABA_R GABA Receptor GABA_R->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Abamectin Abamectin / this compound Abamectin->GluCl Potentiates (locks open) Abamectin->GABA_R Potentiates

Caption: A simplified diagram of the neurotoxic mechanism of action for avermectins.

Experimental Workflow: Acute Oral Toxicity Study (OECD 420)

G start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization sighting_study Sighting Study (Sequential Dosing) acclimatization->sighting_study select_dose Select Starting Dose for Main Study sighting_study->select_dose main_study Main Study (Group Dosing) select_dose->main_study observation Observation Period (14 days) main_study->observation data_analysis Data Analysis (Toxicity Classification) observation->data_analysis end End data_analysis->end

Caption: A workflow diagram for a typical acute oral toxicity study following OECD Guideline 420.

Logical Relationship: Abamectin and its Degradation Products

G Abamectin Abamectin (Parent Compound) Photodegradation Photodegradation (UV Light) Abamectin->Photodegradation epi_Abamectin This compound (Isomer) Photodegradation->epi_Abamectin Z_Abamectin 8,9-Z-Abamectin (Isomer) Photodegradation->Z_Abamectin Other_Products Other Degradation Products Photodegradation->Other_Products

Caption: The relationship between Abamectin and its photodegradation products.

Conclusion

This comparative guide highlights the significant disparity in the available toxicological data between Abamectin and its degradation product, this compound. While Abamectin is a well-characterized neurotoxicant with extensive data on its mammalian, aquatic, and in vitro toxicity, this compound remains largely uncharacterized. The limited data available suggests a substantially lower potency for this compound in at least one invertebrate species.

The absence of comprehensive toxicity data for this compound and other degradation products represents a critical knowledge gap in the environmental risk assessment of Abamectin. Further research is imperative to elucidate the full toxicological profile of these compounds to ensure a more accurate understanding of the overall environmental impact of Abamectin use. Standardized testing protocols, such as those outlined by the OECD, should be employed to generate robust and comparable data.

References

A Comparative Guide to the Biological Activity of 2-epi-Abamectin and Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-epi-Abamectin and its parent compound, Abamectin. The information presented herein is supported by experimental data to assist researchers and professionals in understanding the key differences in efficacy and mechanism of action between these two molecules.

Abamectin, a widely used insecticide and anthelmintic, is a fermentation product of the soil bacterium Streptomyces avermitilis.[1][2] Its biological activity is primarily attributed to a mixture of two homologues, avermectin (B7782182) B1a (>80%) and avermectin B1b (<20%).[3] this compound is a degradation product of Abamectin, and its biological potency is significantly lower than that of the parent compound.[4]

Quantitative Comparison of Biological Activity

The most striking difference between Abamectin and this compound lies in their potency against target organisms. Experimental data demonstrates a significant reduction in the acaricidal activity of this compound.

CompoundTarget OrganismAssay TypeLC50 ValuePotency Comparison
Abamectin Two-spotted spider mite (Tetranychus urticae)Contact Assay0.04 ppm (approx.)~100x more potent
This compound Two-spotted spider mite (Tetranychus urticae)Contact Assay4 ppm[4]-

Note: The LC50 value for Abamectin can vary depending on the susceptibility of the mite population. The value of ~0.04 ppm is derived from the 100-fold less potent relationship reported for this compound.

Mechanism of Action: Targeting the Invertebrate Nervous System

The primary target for Abamectin in invertebrates is the glutamate-gated chloride channel (GluCl) found in nerve and muscle cells.[5][6][7] Binding of Abamectin to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane.[5][6] This disruption of nerve signals results in paralysis and ultimately, the death of the pest.[1] Abamectin can also interact with gamma-aminobutyric acid (GABA) receptors, which are also chloride channels, further contributing to its neurotoxic effects.

Abamectin Abamectin GluCl Glutamate-Gated Chloride Channel (GluCl) Abamectin->GluCl Binds to Cl_influx Increased Cl- Influx GluCl->Cl_influx Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Caption: Mechanism of action of Abamectin on invertebrate nerve and muscle cells.

Experimental Protocols

The following are generalized methodologies for key experiments relevant to comparing the biological activity of Abamectin and its epimer.

Acaricide Contact Toxicity Assay (Slide-Dip Method)

This method is commonly used to determine the contact toxicity of a substance to mites.

Objective: To determine the median lethal concentration (LC50) of a test compound against adult mites.

Materials:

  • Microscope slides (75 x 25 mm)

  • Double-sided adhesive tape

  • Test compound solutions at various concentrations

  • Control solution (e.g., water with a surfactant)

  • Adult mites (e.g., Tetranychus urticae)

  • Stereomicroscope

  • Petri dishes

  • Cotton

Procedure:

  • Prepare a series of concentrations of the test compound in an appropriate solvent.

  • Attach a strip of double-sided adhesive tape to a microscope slide.

  • Carefully place a known number of adult mites (e.g., 20-30) onto the adhesive tape, dorsal side up.

  • Dip the slide with the mites into the test solution for a short, standardized period (e.g., 5 seconds).

  • Allow the slides to air dry.

  • Place the slides in a ventilated area at a controlled temperature and humidity.

  • Assess mite mortality under a stereomicroscope at specified time intervals (e.g., 24, 48, and 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

  • A control group treated with the solvent only should be included in each experiment.

  • The LC50 value is calculated using probit analysis of the mortality data.

cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Assessment cluster_analysis Data Analysis A1 Prepare Test Solutions (Varying Concentrations) B1 Dip Slide in Test Solution A1->B1 A2 Mount Mites on Adhesive Tape on Slide A2->B1 B2 Air Dry B1->B2 C1 Incubate at Controlled Temperature & Humidity B2->C1 C2 Assess Mortality at 24, 48, 72 hours C1->C2 D1 Probit Analysis C2->D1 D2 Determine LC50 D1->D2

Caption: Workflow for a typical acaricide contact toxicity assay (slide-dip method).

Formation of this compound

This compound is a known degradation product of Abamectin, primarily formed through photodegradation.[4] Exposure of Abamectin to ultraviolet (UV) light can lead to isomerization at the C2 position, resulting in the formation of this compound.[8][9] This is a critical consideration for the storage and handling of Abamectin standards and formulations to maintain their efficacy.

Conclusion

The epimerization of Abamectin at the C2 position to form this compound results in a dramatic decrease in its biological activity. The approximately 100-fold reduction in potency against the two-spotted spider mite highlights the critical importance of the stereochemistry at this position for effective binding to the target glutamate-gated chloride channels. Researchers and professionals working with Abamectin should be aware of its potential degradation to the less active 2-epi isomer, particularly under exposure to light, to ensure the reliability and reproducibility of their results. Further studies on the specific binding kinetics of this compound to GluCls would provide a more complete understanding of the structure-activity relationship.

References

Comparative Analysis of 2-epi-Abamectin's Interaction with Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison with Abamectin and Ivermectin for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-epi-Abamectin's interaction with glutamate-gated chloride channels (GluCls), benchmarked against the well-characterized avermectins, Abamectin and Ivermectin. This document is intended for researchers, scientists, and professionals involved in drug development and pest management.

Avermectins, a class of macrocyclic lactones, are potent anthelmintic and insecticidal agents that primarily target glutamate-gated chloride channels (GluCls) in invertebrates.[1] This mode of action leads to the paralysis and death of the target organisms.[2] Abamectin, a widely used pesticide, is a mixture of avermectin (B7782182) B1a (>80%) and B1b (<20%).[2] this compound is a degradation product of Abamectin, and its biological activity is a crucial aspect of understanding the environmental persistence and overall efficacy of Abamectin-based products.[3]

Mechanism of Action: A Shared Target

Both Abamectin and Ivermectin exert their effects by acting as allosteric modulators of GluCls.[4] These channels, exclusive to protostome invertebrates, are ligand-gated ion channels that, upon activation by the neurotransmitter glutamate (B1630785), allow the influx of chloride ions.[4] This influx leads to hyperpolarization of the neuronal or muscle cell membrane, inhibiting signal transmission and causing paralysis.[4] Avermectins bind to a site on the GluCl distinct from the glutamate-binding site, locking the channel in an open conformation, which leads to a persistent and essentially irreversible influx of chloride ions.[4]

Comparative Efficacy: A Significant Drop in Potency

CompoundTarget OrganismMetricValueComparative Potency
Abamectin Two-spotted spider mite (Tetranychus urticae)LC50 (contact assay)~0.04 ppm~100x more potent than this compound
This compound Two-spotted spider mite (Tetranychus urticae)LC50 (contact assay)4 ppm-
Ivermectin Haemonchus contortus GluClα3B (expressed in Xenopus oocytes)EC50~0.1 - 1.0 nMHigh affinity agonist

Table 1: Comparative toxicity and potency of Abamectin, this compound, and Ivermectin. The LC50 value for Abamectin is estimated based on the 100-fold higher potency compared to this compound as stated in a product information sheet. The EC50 for Ivermectin demonstrates its high potency on a specific GluCl subtype.

The data strongly suggests that the structural alteration in the formation of this compound leads to a dramatic decrease in its ability to interact effectively with GluCls. This reduced biological activity is a critical factor in assessing the environmental impact and residual efficacy of Abamectin.

Experimental Protocols

To facilitate further research and direct comparative studies, the following are detailed methodologies for key experiments used to characterize the interaction of compounds with GluCls.

Electrophysiological Recording in Xenopus Oocytes

This technique is used to measure the functional effects of a compound on ion channels expressed in a heterologous system.

1. Preparation of Xenopus Oocytes:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes by treatment with collagenase.

  • Inject the oocytes with cRNA encoding the desired GluCl subunits (e.g., from C. elegans or a target pest species).

  • Incubate the oocytes for 2-5 days to allow for channel expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply glutamate to elicit a baseline current.

  • Perfuse the oocyte with varying concentrations of the test compound (e.g., this compound, Abamectin, Ivermectin) and measure the change in current.

  • Data analysis: Construct dose-response curves to determine EC50 or IC50 values.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to its receptor.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target GluCls in a suitable buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash and resuspend the membrane pellet in a binding buffer.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to GluCls (e.g., [3H]-Ivermectin), and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of GluCls and a typical experimental workflow.

GluCl_Signaling_Pathway cluster_neuron Invertebrate Neuron/Muscle Cell Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel Glutamate->GluCl Binds Cl- Cl⁻ GluCl->Cl- Opens Channel Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Influx leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes Avermectins Abamectin / Ivermectin (Allosteric Modulator) Avermectins->GluCl Potentiates Opening This compound This compound (Weak Modulator) This compound->GluCl Weakly Interacts Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_binding Radioligand Binding Assay Oocyte_Prep Oocyte Preparation (cRNA Injection) TEVC Two-Electrode Voltage Clamp Oocyte_Prep->TEVC Data_Analysis_Ephys Dose-Response Analysis (EC50 / IC50) TEVC->Data_Analysis_Ephys Comparison Comparative Analysis Data_Analysis_Ephys->Comparison Membrane_Prep Membrane Preparation Binding_Reaction Incubation with Radioligand & Test Compound Membrane_Prep->Binding_Reaction Filtration Separation of Bound/ Free Ligand Binding_Reaction->Filtration Scintillation Radioactivity Counting Filtration->Scintillation Data_Analysis_Binding Competition Curve Analysis (Ki) Scintillation->Data_Analysis_Binding Data_Analysis_Binding->Comparison Start Start Start->Oocyte_Prep Start->Membrane_Prep

References

A Comparative Guide to the Photodegradation of Abamectin and its Epimer, 2-epi-Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photodegradation pathways of the widely used pesticide Abamectin and its stereoisomer, 2-epi-Abamectin. Understanding the photostability and degradation routes of these compounds is critical for assessing their environmental fate, efficacy, and the development of stable formulations. This document summarizes key experimental data, details methodologies for photostability testing, and visualizes the known and putative degradation pathways.

Executive Summary

Abamectin, a mixture of avermectin (B7782182) B1a and B1b, is susceptible to photodegradation, primarily through isomerization and oxidation. Its epimer, this compound, is a known degradation product. While extensive data exists for Abamectin's photodegradation, specific studies detailing the photodegradation pathways of this compound are limited. This guide presents the established knowledge on Abamectin and provides a scientifically inferred pathway for its 2-epi counterpart, highlighting areas for future research.

Data Presentation: Photodegradation Kinetics of Abamectin

The photodegradation of Abamectin follows first-order kinetics. The rate of degradation is influenced by the solvent, light source, and the presence of photosensitizers.

ParameterValueConditionsReference
Quantum Yield (Φ) 0.23Direct irradiation at 254 nm in methanol (B129727)[1]
Bimolecular Rate Constant (kq) 5.5 x 10⁵ M⁻¹s⁻¹Sensitized photoirradiation (>400 nm) with Rose Bengal in methanol[1]
Half-life (t½) < 1 dayThin films on surfaces under natural sunlight[2]
Half-life (t½) ≤ 0.5 daysIn water during summer under natural sunlight[2]
Degradation ~39% removal in 1 hourPhoto-Fenton process (365 nm) in water[2]

Experimental Protocols

Photostability Testing of Avermectins

A standardized protocol to assess the photostability of Abamectin and its derivatives involves the following steps:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., Abamectin or this compound) in a suitable solvent like methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) in the chosen solvent.

  • Irradiation Conditions:

    • Transfer the working solutions into quartz tubes.

    • Expose the samples to a controlled light source, such as a xenon arc lamp or a UV lamp (e.g., 254 nm), in a photostability chamber.

    • Maintain a constant temperature during the experiment.

    • Include a dark control sample, wrapped in aluminum foil, to monitor for any degradation not induced by light.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from the irradiated and dark control samples.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 51:34:15 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 245 nm.

    • Quantification: Determine the concentration of the parent compound and any degradation products by comparing their peak areas to those of reference standards.

Photodegradation Pathways

Abamectin Photodegradation

The primary photodegradation pathway of Abamectin (specifically the major component, avermectin B1a) involves photoisomerization. Under UV irradiation, the E-isomer at the 8,9-position can be converted to the Z-isomer, forming the 8,9-Z-avermectin B1a. Other degradation pathways can include oxidation and demethylation, leading to a variety of photoproducts.

Abamectin_Photodegradation Abamectin Abamectin (Avermectin B1a) Isomer 8,9-Z-Avermectin B1a (Photoisomerization) Abamectin->Isomer UV Light Oxidation Oxidation Products Abamectin->Oxidation UV Light, O₂ Demethylation Demethylation Products Abamectin->Demethylation UV Light

Caption: Photodegradation pathway of Abamectin.

Putative Photodegradation Pathway of this compound

While specific experimental data on the photodegradation of this compound is scarce, it is reasonable to hypothesize that as a stereoisomer of Abamectin, it would undergo similar photochemical transformations. The primary difference lies in the stereochemistry at the C2 position. This structural change may influence the rate of degradation and the relative abundance of different photoproducts. The likely pathways include:

  • Photoisomerization: Similar to Abamectin, the 8,9-E-isomer could be converted to the 8,9-Z-isomer.

  • Further Epimerization: The possibility of further light-induced epimerization at other chiral centers cannot be ruled out.

  • Oxidation and Demethylation: The core macrocyclic lactone structure is susceptible to oxidation and demethylation reactions upon exposure to UV light.

epi_Abamectin_Photodegradation epi_Abamectin This compound epi_Isomer 2-epi-8,9-Z-Avermectin B1a (Photoisomerization) epi_Abamectin->epi_Isomer UV Light epi_Oxidation Oxidation Products epi_Abamectin->epi_Oxidation UV Light, O₂ epi_Demethylation Demethylation Products epi_Abamectin->epi_Demethylation UV Light

Caption: Putative photodegradation pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative photodegradation study.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Stock Solutions (Abamectin & this compound) A2 Prepare Working Solutions A1->A2 B1 Irradiation with UV Light A2->B1 B2 Dark Control A2->B2 B3 Collect Samples at Time Intervals B1->B3 B2->B3 C1 HPLC Analysis B3->C1 C2 Quantify Parent Compounds and Degradation Products C1->C2 C3 Determine Degradation Kinetics C2->C3

Caption: Experimental workflow for photodegradation studies.

Discussion and Future Directions

The photodegradation of Abamectin is a well-documented process leading primarily to isomerization and oxidation. This compound, being a stereoisomer and a known photodegradant of Abamectin, is expected to exhibit similar degradation pathways. However, the lack of direct experimental evidence for the photodegradation of this compound represents a significant knowledge gap.

Future research should focus on:

  • Conducting dedicated photostability studies on this compound to determine its degradation kinetics and identify its specific photoproducts.

  • Performing comparative studies under identical experimental conditions to directly compare the photodegradation rates and pathways of Abamectin and this compound.

  • Elucidating the structures of the major degradation products of both compounds using advanced analytical techniques such as LC-MS/MS and NMR.

A deeper understanding of the photodegradation of both Abamectin and its epimers will enable the development of more stable and effective pesticide formulations, ultimately contributing to improved crop protection and environmental safety.

References

Cross-Reactivity of Abamectin Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Abamectin antibodies with its stereoisomer, 2-epi-Abamectin. Due to a lack of direct experimental data for this compound in the public domain, this document outlines the established cross-reactivity profiles of commercially available Abamectin antibodies with other structurally related avermectins. Furthermore, it details the standard experimental protocols used to determine antibody specificity, providing a framework for researchers to assess the cross-reactivity with this compound in their own laboratories.

Executive Summary

However, extensive cross-reactivity data exists for other avermectin (B7782182) compounds. This guide summarizes this information to provide a baseline understanding of the specificity of anti-Abamectin antibodies. The primary method for evaluating this cross-reactivity is the competitive enzyme-linked immunosorbent assay (cELISA). A detailed protocol for this assay is provided to facilitate independent verification and further investigation into the cross-reactivity with this compound.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of commercially available Abamectin ELISA kits with other avermectins. This data is indicative of the specificity of the polyclonal or monoclonal antibodies utilized in these assays.

CompoundCross-Reactivity (%)
Abamectin 100%
Ivermectin75%[5]
Doramectin33%[5]
Eprinomectin100%[5]

Note: The data presented is sourced from commercially available ELISA kit documentation. The cross-reactivity is calculated based on the concentration of the competing analyte required to cause 50% inhibition (IC50) compared to Abamectin.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the standard method for determining the cross-reactivity of an antibody with related compounds[5][6].

Objective: To determine the percentage of cross-reactivity of an anti-Abamectin antibody with this compound and other avermectins.

Materials:

  • Microtiter plates coated with Abamectin-protein conjugate

  • Anti-Abamectin antibody

  • Abamectin standard

  • This compound and other avermectin standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBST)

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Standards: Prepare a series of dilutions for Abamectin and each of the test compounds (e.g., this compound, Ivermectin) in the assay buffer.

  • Competitive Reaction: Add a fixed amount of anti-Abamectin antibody and varying concentrations of either the Abamectin standard or the test compound to the wells of the Abamectin-coated microtiter plate.

  • Incubation: Incubate the plate to allow the free Abamectin or test compound to compete with the coated Abamectin for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and antigens.

  • Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody captured on the plate.

  • Second Incubation and Washing: Incubate the plate and then wash to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the Abamectin concentration.

    • Determine the IC50 value for Abamectin (the concentration that causes 50% inhibition of the maximum signal).

    • For each test compound, plot a similar inhibition curve and determine its IC50 value.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Abamectin / IC50 of Test Compound) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for assessing the cross-reactivity of an anti-Abamectin antibody.

Cross_Reactivity_Workflow cluster_assay Competitive ELISA cluster_analysis Data Analysis Std_Prep Prepare Abamectin Standards Add_Ag Add Standard or Test Compound Std_Prep->Add_Ag Test_Prep Prepare Test Compound (e.g., this compound) Standards Test_Prep->Add_Ag Plate_Coating Abamectin-Coated Microplate Add_Ab Add Anti-Abamectin Antibody Plate_Coating->Add_Ab Add_Ab->Add_Ag Incubate1 Incubate & Wash Add_Ag->Incubate1 Add_Sec_Ab Add HRP-Conjugated Secondary Antibody Incubate1->Add_Sec_Ab Incubate2 Incubate & Wash Add_Sec_Ab->Incubate2 Add_Sub Add Substrate Incubate2->Add_Sub Stop Stop Reaction Add_Sub->Stop Read Read Absorbance Stop->Read Calc_IC50_Std Calculate IC50 for Abamectin Read->Calc_IC50_Std Calc_IC50_Test Calculate IC50 for Test Compound Read->Calc_IC50_Test Calc_CR Calculate % Cross-Reactivity Calc_IC50_Std->Calc_CR Calc_IC50_Test->Calc_CR

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Conclusion

While direct experimental data on the cross-reactivity of Abamectin antibodies with this compound is currently unavailable, the provided information on the cross-reactivity with other avermectins and the detailed experimental protocol for competitive ELISA offer a valuable resource for researchers. It is recommended that researchers perform in-house validation to determine the specific cross-reactivity of their anti-Abamectin antibodies with this compound to ensure the accuracy and specificity of their immunoassays. This is particularly critical in studies involving the degradation of Abamectin or the analysis of samples where this compound may be present.

References

Unmasking 2-epi-Abamectin: A Comparative Guide to Impurity Profiling in Commercial Abamectin Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abamectin (B1664291), a widely utilized broad-spectrum antiparasitic agent, is a cornerstone in both agricultural and veterinary medicine. Derived from the fermentation of Streptomyces avermitilis, commercial abamectin is primarily a mixture of two homologous compounds: avermectin (B7782182) B1a (≥80%) and avermectin B1b (≤20%)[1]. However, the efficacy and safety of abamectin products can be influenced by the presence of impurities, among which 2-epi-Abamectin, a degradation product, is of significant interest. This guide provides a comparative analysis of this compound impurity profiling in commercial abamectin products, supported by experimental data and detailed methodologies.

The Significance of this compound

This compound is a stereoisomer of abamectin that can form during its degradation[2]. While structurally similar, this epimer exhibits significantly lower biological activity. For instance, its toxicity to the two-spotted spider mite is approximately 100-fold less potent than that of abamectin[3][4][5]. The presence of this compound in commercial formulations can therefore indicate product degradation and a potential reduction in overall efficacy. Monitoring and controlling the levels of this impurity is crucial for ensuring the quality and performance of abame-based products.

Comparative Analysis of this compound in Commercial Products

While comprehensive public data comparing this compound levels across a wide range of specific, named commercial abamectin products remains limited, the analytical methodologies to perform such a comparative assessment are well-established. The following table illustrates a hypothetical comparison based on typical analytical findings. The data presented are for illustrative purposes to guide researchers in their own analyses.

Commercial ProductAbamectin Concentration (as stated on label)This compound B1a Level (%)Other Impurities (%)
Brand A (Emulsifiable Concentrate) 1.8%0.51.2
Brand B (Wettable Powder) 3.4%0.81.5
Brand C (Suspension Concentrate) 5.0%0.30.9
Generic X (Emulsifiable Concentrate) 1.8%1.22.1
Generic Y (Suspension Concentrate) 5.0%0.91.8

Note: The values presented in this table are hypothetical and intended for illustrative purposes only. Actual levels of this compound and other impurities will vary between products and batches.

Experimental Protocol for Impurity Profiling

The quantitative analysis of this compound in abamectin products is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method separates abamectin, this compound, and other related impurities based on their differential partitioning between a stationary phase (a C18 column) and a mobile phase. Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a certified reference standard.

Materials and Reagents
  • Abamectin reference standard (of known purity)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase modification)

  • Commercial abamectin products to be tested

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV/Vis or Diode Array Detector (DAD)

    • Autosampler

    • Column oven

    • Degasser

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile:Water (e.g., 90:10 v/v) or Methanol:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of abamectin and this compound reference standards and dissolve in methanol to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh an amount of the commercial abamectin product equivalent to a known concentration of the active ingredient. Dissolve the sample in methanol, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis

Identify the peaks for abamectin B1a, abamectin B1b, and this compound based on the retention times obtained from the standard solutions. Construct a calibration curve by plotting the peak area against the concentration for the this compound standard. Calculate the concentration of this compound in the commercial samples by interpolating their peak areas on the calibration curve. Express the this compound level as a percentage of the total abamectin content.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing weigh Weigh Commercial Abamectin Product dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate dilute Dilute to Working Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 245 nm separate->detect identify Peak Identification (Retention Time) detect->identify integrate Peak Area Integration identify->integrate quantify Quantification using Calibration Curve integrate->quantify report Report this compound as % of Total Abamectin quantify->report

Figure 1. Experimental workflow for the analysis of this compound.

G Abamectin Abamectin (Avermectin B1a + B1b) Degradation Degradation (e.g., light, heat, pH) Abamectin->Degradation epi_Abamectin This compound (Less Active Isomer) Degradation->epi_Abamectin Other_Impurities Other Degradation Products Degradation->Other_Impurities

Figure 2. Formation of this compound from Abamectin.

Conclusion

The profiling of this compound is a critical aspect of quality control for commercial abamectin products. The presence and concentration of this less active impurity can directly impact the product's performance in the field. By employing validated HPLC methods, researchers and quality control professionals can accurately quantify this compound levels, ensuring that products meet the required standards of purity and efficacy. This guide provides a framework for conducting such comparative analyses, empowering the scientific community to make informed decisions regarding the quality of abamectin-based solutions.

References

Navigating the Regulatory Landscape for 2-epi-Abamectin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Regulatory Expectations

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. For active pharmaceutical ingredients (APIs) like Abamectin, a widely used antiparasitic agent, understanding the regulatory guidelines for its impurities, such as 2-epi-Abamectin, is paramount. This guide provides a comprehensive overview of the regulatory framework for controlling this compound levels, outlines common analytical methodologies, and presents a logical workflow for impurity analysis.

Regulatory Thresholds for Impurity Control

While specific numerical limits for this compound are not explicitly published in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), the general principles for the control of impurities in new drug substances are well-defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, which are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The key ICH guidelines, Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance.[1][2][3][4] These thresholds determine the level at which an impurity must be reported, its structure identified, and its safety demonstrated.

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Harmonised Tripartite Guideline Q3A(R2)[1]

For Abamectin, the specific reporting, identification, and qualification thresholds for the this compound impurity would be determined by the intended maximum daily dose of the final drug product. It is the responsibility of the manufacturer to develop and validate analytical methods that are sensitive enough to detect and quantify impurities at or below the reporting threshold.[3]

Analytical Methodologies for this compound Detection

High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for the separation, identification, and quantification of Abamectin and its related impurities, including this compound.

Key Experimental Protocol: Reversed-Phase HPLC with UV Detection

This method is widely applicable for the analysis of Abamectin and its impurities in bulk drug substances and formulated products.

1. Instrumentation:

  • A high-performance liquid chromatograph equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol (B129727), and water is common. The exact gradient program will need to be optimized to achieve adequate separation of this compound from Abamectin and other potential impurities.

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection Wavelength: UV detection at approximately 245 nm is suitable for Abamectin and its related compounds.

  • Injection Volume: A consistent volume, typically 10-20 µL, should be injected for all standards and samples.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of Abamectin reference standard and a separate stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile. Prepare working standard solutions by diluting the stock solutions to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the Abamectin drug substance or a crushed portion of the drug product in the mobile phase or a suitable solvent to achieve a concentration within the working range of the assay. The sample solution may require filtration through a 0.45 µm filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to Abamectin and this compound based on their retention times compared to the reference standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the this compound standard of a known concentration. The percentage of the impurity can be calculated relative to the Abamectin peak area.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and control of an impurity like this compound during drug development.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Regulatory Assessment A Develop HPLC Method for Abamectin & Impurities B Validate Method per ICH Q2(R1) (Specificity, LOD, LOQ, Linearity, Accuracy, Precision) A->B C Analyze Batches of Abamectin API B->C D Identify and Quantify This compound C->D E Compare this compound Level to ICH Thresholds D->E F Is Level > Identification Threshold? E->F G Is Level > Qualification Threshold? F->G Yes H Establish Specification for This compound F->H No G->H No I Conduct Toxicological Studies (Qualification) G->I Yes J Routine Batch Release Testing H->J I->H

Figure 1. Workflow for this compound Impurity Control.

References

Comparative Metabolic Stability of Abamectin and 2-epi-Abamectin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Abamectin and its stereoisomer, 2-epi-Abamectin. Due to a lack of direct comparative studies in the public domain, this document summarizes the known metabolic pathways of Abamectin and presents a detailed experimental protocol for a comparative in vitro metabolic stability assessment, which would enable researchers to generate the necessary data.

Introduction

Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectin (B7782182) B1a and avermectin B1b. Its metabolic fate is a critical determinant of its efficacy and safety profile. This compound is a known degradation product and stereoisomer of Abamectin.[1][2] While the metabolism of Abamectin has been studied, there is a notable absence of publicly available data directly comparing its metabolic stability with that of this compound. Understanding the comparative metabolic stability is crucial for predicting the potential for differential pharmacokinetics, efficacy, and toxicity between these two compounds.

Abamectin is known to be metabolized primarily by cytochrome P450 (CYP) enzymes, with hydroxylation and demethylation being the major biotransformation pathways.[3] Specifically, CYP3A4 has been identified as a key enzyme in its metabolism.[4] It is hypothesized that as a stereoisomer, this compound is likely metabolized by the same family of enzymes, although the rate of metabolism may differ due to stereochemical variations influencing enzyme-substrate interactions.

Hypothetical Comparative Metabolic Stability Data

The following table illustrates how data from a comparative in vitro microsomal stability assay for Abamectin and this compound would be presented. Note: The following data is hypothetical and for illustrative purposes only.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 60 min
Abamectin 4515.435%
This compound 6011.650%
Positive Control (Verapamil) 1546.2<10%
Negative Control (Warfarin) >120<5.8>85%

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol describes a standard procedure to assess and compare the metabolic stability of Abamectin and this compound using liver microsomes from a relevant species (e.g., human, rat).

1. Materials and Reagents:

  • Abamectin and this compound (test compounds)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Positive control compound (e.g., a compound with known high clearance like Verapamil)

  • Negative control compound (e.g., a compound with known low clearance like Warfarin)

  • Acetonitrile (B52724) (ACN) containing an internal standard (for quenching the reaction)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compounds and controls in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound or control. The final concentration of the test compound is typically 1 µM.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • Collect aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • Immediately terminate the reaction at each time point by adding the aliquot to cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and stops the enzymatic activity.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

3. Analytical Method:

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Calculate the elimination rate constant (k) from the slope of the linear regression.

  • Determine the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the comparative metabolic stability assessment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Abamectin, this compound, Controls) prep_mix Prepare Incubation Mix (Microsomes + Buffer + Compound) prep_stock->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate Reaction (Add Cold ACN + IS) sampling->terminate process Sample Processing (Vortex, Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis

Caption: Experimental workflow for the in vitro microsomal stability assay.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Abamectin Abamectin Microsomal_Assay In Vitro Microsomal Stability Assay Abamectin->Microsomal_Assay epi_Abamectin This compound epi_Abamectin->Microsomal_Assay Half_life Half-life (t½) Microsomal_Assay->Half_life CLint Intrinsic Clearance (CLint) Microsomal_Assay->CLint

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.